Dde Biotin-PEG4-Azide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C32H53N7O8S |
|---|---|
Molecular Weight |
695.9 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(3-azidopropylimino)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C32H53N7O8S/c1-32(2)20-25(40)29(26(41)21-32)23(34-9-5-10-36-39-33)8-12-44-14-16-46-18-19-47-17-15-45-13-11-35-28(42)7-4-3-6-27-30-24(22-48-27)37-31(43)38-30/h24,27,30,40H,3-22H2,1-2H3,(H,35,42)(H2,37,38,43)/t24-,27-,30-/m0/s1 |
InChI Key |
WAGQAVIHHLSDJC-LFERIPGTSA-N |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)O)C |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Dde Biotin-PEG4-Azide: A Chemically Cleavable Tool for Reversible Bioconjugation
Dde Biotin-PEG4-Azide is a versatile, multi-functional chemical probe designed for the reversible biotinylation of biomolecules. Its unique modular architecture combines the high-affinity capture capabilities of biotin with the specificity of click chemistry and the novel ability to release the captured molecule under mild conditions. This makes it an invaluable reagent in chemical proteomics, drug development, and affinity purification workflows where the recovery of intact target molecules is critical.
This guide provides an in-depth overview of the technical specifications, core applications, and detailed experimental protocols for this compound.
Core Components and Mechanism of Action
This compound is comprised of three functional moieties connected by a hydrophilic spacer:
-
Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin proteins (K_d ≈ 10⁻¹⁵ M). This interaction forms the basis for highly efficient affinity capture and purification.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Linker: This is a chemically cleavable protecting group. The key feature of this molecule is the Dde linker, which is stable under many biochemical conditions but can be selectively cleaved using a dilute aqueous solution of hydrazine. This cleavage releases the biotin tag, allowing for the gentle elution of the captured biomolecule from the streptavidin matrix.
-
PEG4 (Polyethylene Glycol) Spacer: A 4-unit polyethylene glycol chain acts as a long, hydrophilic spacer arm. This spacer increases the aqueous solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance between the biotin tag and the target biomolecule, enhancing capture efficiency.
-
Azide (N₃) Group: This functional group serves as a reactive handle for "click chemistry." It allows for the covalent and highly specific attachment of the Dde-Biotin probe to molecules containing an alkyne group via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to strained cyclooctynes via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
The logical relationship between these components enables a powerful workflow: labeling, capture, and release.
Technical & Physical Data
Quantitative data for this compound has been compiled from various suppliers and databases for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₃₂H₅₃N₇O₈S | |
| Molecular Weight | 695.88 g/mol | |
| Exact Mass | 695.3676 Da | |
| CAS Number | 1802907-93-2 | |
| Purity | >95% (typically analyzed by HPLC) | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | -20°C, desiccated, protected from light |
Experimental Protocols & Workflow
The primary application of this compound is the reversible enrichment of alkyne-modified biomolecules. The general workflow involves three main stages: labeling via click chemistry, affinity capture with streptavidin, and elution via Dde linker cleavage.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for labeling an alkyne-modified protein with this compound. Amine-based buffers like Tris should be avoided as they can chelate copper.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50-100 mM in water)
-
Copper ligand, e.g., THPTA or TBTA (e.g., 100-200 mM in water or DMSO/water)
-
Reducing agent: Sodium Ascorbate stock solution (e.g., 100-300 mM in water, freshly prepared)
Methodology:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the this compound stock solution. The final concentration of the azide reagent may need optimization but typically ranges from 20-50 µM.
-
Add the copper ligand (e.g., THPTA) to the reaction mixture.
-
Add the CuSO₄ solution. Vortex briefly to mix.
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution. The final concentrations might be, for example, 1 mM CuSO₄, 2 mM THPTA, and 5 mM Sodium Ascorbate.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
(Optional) Stop the reaction by adding EDTA to chelate the copper.
-
Remove excess, unreacted reagents by a suitable method such as dialysis, size-exclusion chromatography, or protein precipitation (e.g., with cold methanol/chloroform).
Protocol 2: Dde Linker Cleavage and Elution
This protocol describes the release of the biotinylated protein from streptavidin agarose beads.
Materials:
-
Streptavidin agarose resin with the captured biotinylated protein
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Cleavage Buffer: 2% (v/v) aqueous hydrazine solution.
Methodology:
-
After the affinity capture step, wash the streptavidin resin thoroughly with Wash Buffer to remove all non-specifically bound proteins. Perform at least 3-5 washes.
-
After the final wash, remove the supernatant completely.
-
Resuspend the resin
Methodological & Application
Application Notes and Protocols: Dde Biotin-PEG4-Azide for Reversible Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-Azide is a versatile chemical probe designed for the reversible biotinylation of proteins and other biomolecules. This reagent incorporates a biotin moiety for high-affinity capture with streptavidin, a polyethylene glycol (PEG) spacer to enhance aqueous solubility and minimize steric hindrance, and a terminal azide group for covalent attachment to alkyne-modified targets via copper-catalyzed or strain-promoted click chemistry.[1][2] A key feature of this reagent is the inclusion of a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, which can be selectively cleaved under mild conditions using hydrazine.[3][4] This allows for the efficient release of captured biomolecules from streptavidin resins, overcoming a significant challenge associated with the strong biotin-streptavidin interaction and facilitating downstream applications such as mass spectrometry-based proteomics.[1][5]
The Dde linker is stable under various conditions, including those used in Fmoc/tBu solid-phase peptide synthesis, making it a valuable tool for a range of applications from proteomics to drug discovery.[4][6] The cleavage of the Dde linker can be monitored spectrophotometrically by the formation of a chromophoric pyrazole byproduct with an absorbance maximum at 290 nm.[4]
Chemical Structure
Chemical Formula: C₃₂H₅₃N₇O₈S[7] Molecular Weight: 695.88 g/mol [7] CAS Number: 1802907-93-2[2]
Principle of Application
The application of this compound for protein labeling and subsequent release involves a three-stage process:
-
Labeling: An alkyne-modified protein is covalently labeled with this compound through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as "click chemistry". This reaction is highly specific and efficient, forming a stable triazole linkage.[2][8]
-
Capture: The biotinylated protein is then captured and enriched using streptavidin-conjugated affinity media, such as agarose or magnetic beads. The high affinity of the biotin-streptavidin interaction allows for efficient purification even from complex biological mixtures.[5]
-
Cleavage and Release: The captured protein is released from the affinity media by cleaving the Dde linker with an aqueous solution of hydrazine. This mild cleavage condition preserves the integrity of the target protein for subsequent analysis.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the use of this compound.
Table 1: Dde Linker Cleavage Conditions and Efficiency
| Parameter | Value | Reference |
| Cleavage Reagent | 2% (v/v) aqueous hydrazine | [5] |
| Incubation Time | 90 minutes | [5] |
| Reported Protein Identification after Cleavage | >95% | [5] |
Table 2: Residual Mass after Dde Linker Cleavage
| Parameter | Value | Reference |
| Molecular Fragment Mass | 100.07 Da | [1] |
Experimental Protocols
Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for labeling an alkyne-modified protein with this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
THPTA/TBTA Ligand: Prepare a 50 mM stock solution in DMSO or water, depending on the ligand's solubility.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein with the reaction buffer to the desired final volume. A typical reaction concentration for the protein is 1-10 mg/mL.
-
Add this compound to the reaction mixture. A 10- to 20-fold molar excess of the azide reagent over the protein is a good starting point.
-
Add the copper(II) sulfate and THPTA/TBTA ligand. A final concentration of 1 mM CuSO₄ and 5 mM ligand is recommended. The ligand should be added before the copper sulfate.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle shaking or rotation. The optimal incubation time should be determined for each specific protein.
-
-
Purification:
-
Remove the excess labeling reagents and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol describes the capture of Dde-Biotin-PEG4-Azide labeled proteins using streptavidin agarose beads.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin agarose beads (slurry)
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20, pH 7.4)
-
Microcentrifuge tubes or spin columns
Procedure:
-
Prepare Streptavidin Beads:
-
Resuspend the streptavidin agarose bead slurry.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Wash the beads three times with an excess of Binding/Wash Buffer. Centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes to pellet the beads between washes.
-
-
Protein Binding:
-
Add the biotinylated protein sample to the washed streptavidin beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (at least three times) with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Protocol 3: Cleavage and Elution of Captured Proteins
This protocol outlines the release of the captured protein from the streptavidin beads by cleaving the Dde linker.
Materials:
-
Streptavidin beads with bound biotinylated protein from Protocol 2
-
Cleavage Buffer: 2% (v/v) aqueous hydrazine solution. Caution: Hydrazine is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 7.0)
-
Collection tubes
Procedure:
-
Cleavage Reaction:
-
After the final wash in Protocol 2, remove all residual wash buffer.
-
Resuspend the beads in the Cleavage Buffer.
-
Incubate for 90 minutes at room temperature with gentle agitation.
-
-
Elution:
-
Pellet the streptavidin beads by centrifugation.
-
Carefully collect the supernatant containing the released protein. This is the eluate.
-
To maximize recovery, a second elution with fresh Cleavage Buffer for a shorter duration (e.g., 30 minutes) can be performed, and the eluates can be pooled.
-
-
Neutralization (Optional but Recommended):
-
To neutralize any residual hydrazine, add a small volume of Neutralization Buffer to the eluate.
-
-
Downstream Processing:
-
The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, it is advisable to perform a buffer exchange or a protein precipitation step to remove the cleavage reagents.
-
Diagrams
Caption: Experimental workflow for reversible protein biotinylation.
Caption: Logical flow of the this compound system.
References
- 1. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of newly synthesized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click Chemistry-mediated Biotinylation Reveals a Function for the Protease BACE1 in Modulating the Neuronal Surface Glycoproteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promegaconnections.com [promegaconnections.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Click Chemistry Conjugation with Dde Biotin-PEG4-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dde Biotin-PEG4-Azide is a versatile chemical probe used in bioconjugation and proteomics.[1][2] It features a biotin moiety for high-affinity binding to streptavidin, a PEG4 spacer to enhance solubility and reduce steric hindrance, and a terminal azide group for click chemistry reactions.[2][3][4] The key feature of this reagent is the presence of a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group, which allows for the cleavage of the biotin tag from the conjugated molecule under mild conditions using hydrazine.[5][6] This cleavable linker strategy is particularly valuable for applications such as "catch-and-release" affinity purification of proteins and other biomolecules, where the recovery of the target molecule from streptavidin is desired.[5][6]
These application notes provide detailed protocols for the use of this compound in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for the biotinylation of alkyne-modified biomolecules, followed by affinity purification and subsequent cleavage of the Dde linker to release the captured molecule.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H36N6O6S | [4] |
| Molecular Weight | 488.6 g/mol | [4] |
| Purity | ≥ 95% (HPLC) | [4] |
| Physical State | White to light yellow solid | [4] |
| Solubility | DMSO, DMF | [4] |
| Storage Conditions | -20 °C, in the dark | [3][4] |
| Shelf Life | 12-24 months from receipt when stored properly | [3][4] |
Table 2: Recommended Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Condition | Notes |
| Reactants | ||
| Alkyne-modified Biomolecule | 1 equivalent | Starting material. |
| This compound | 1.5 - 10 equivalents | Excess is used to ensure complete labeling. |
| Catalyst System | ||
| Copper(II) Sulfate (CuSO4) | 0.1 - 1 equivalent | Precursor for the active Cu(I) catalyst. |
| Sodium Ascorbate | 1 - 5 equivalents | Reducing agent to generate Cu(I) from Cu(II). |
| THPTA or TBTA | 0.5 - 2 equivalents | Ligand to stabilize the Cu(I) catalyst and increase reaction efficiency. |
| Reaction Conditions | ||
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4), potentially with a co-solvent like DMSO or DMF | The choice of co-solvent depends on the solubility of the biomolecule. |
| Temperature | Room temperature (20-25 °C) | Click chemistry is efficient at ambient temperatures. |
| Reaction Time | 30 minutes - 4 hours | Reaction progress can be monitored by LC-MS or other analytical methods. |
Table 3: Recommended Conditions for Dde Cleavage
| Parameter | Recommended Condition | Notes |
| Cleavage Reagent | ||
| Hydrazine Monohydrate | 2% (v/v) in an aqueous buffer or DMF | A higher concentration may lead to side reactions. |
| Reaction Conditions | ||
| Solvent | Aqueous buffer (e.g., PBS, pH 7.4-8.0) or DMF | The choice of solvent depends on the application (e.g., on-bead cleavage). |
| Temperature | Room temperature (20-25 °C) | |
| Reaction Time | 30 - 90 minutes | Cleavage can be monitored spectrophotometrically at 290 nm.[5] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Protein
This protocol describes the biotinylation of a protein that has been previously modified to contain a terminal alkyne group.
Materials:
-
Alkyne-modified protein
-
This compound
-
Copper(II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Desalting columns
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO or DMF to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in deionized water or DMSO.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Add this compound from the stock solution to the protein solution. A 2 to 10-fold molar excess of the azide over the protein is recommended as a starting point.
-
Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO4 to the reaction mixture to a final concentration of 0.5 mM.
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 1-4 hours. The reaction can be performed with gentle shaking.
-
-
Purification:
-
Remove the excess biotin reagent and copper catalyst by passing the reaction mixture through a desalting column according to the manufacturer's instructions.
-
The biotinylated protein is now ready for affinity purification.
-
Protocol 2: Affinity Purification of the Biotinylated Protein
This protocol describes the capture of the Dde-biotinylated protein using streptavidin-functionalized agarose beads.
Materials:
-
Dde-biotinylated protein from Protocol 1
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Binding Buffer (e.g., PBS)
Procedure:
-
Prepare the Streptavidin Beads:
-
Resuspend the streptavidin-agarose beads and transfer the desired amount to a new microcentrifuge tube.
-
Wash the beads twice with an equal volume of Binding Buffer. Centrifuge at a low speed (e.g., 1000 x g) for 1-2 minutes to pellet the beads between washes.
-
-
Binding:
-
Add the purified Dde-biotinylated protein solution to the washed streptavidin beads.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to allow for efficient binding.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
Protocol 3: On-Bead Cleavage of the Dde Linker and Elution of the Target Protein
This protocol describes the release of the captured protein from the streptavidin beads by cleaving the Dde linker.
Materials:
-
Protein-bound streptavidin beads from Protocol 2
-
Cleavage Buffer (2% v/v Hydrazine monohydrate in PBS, pH 7.4)
-
Neutralization Buffer (e.g., 1 M Acetic Acid)
Procedure:
-
Cleavage:
-
After the final wash, remove the supernatant and add the Cleavage Buffer to the beads.
-
Incubate for 30-90 minutes at room temperature with gentle mixing.
-
-
Elution:
-
Pellet the beads by centrifugation.
-
Carefully collect the supernatant containing the released protein. This is the eluate.
-
To neutralize the hydrazine, the eluate can be immediately added to a tube containing a neutralizing buffer, or the hydrazine can be removed by a desalting column.
-
-
Analysis:
-
The eluted protein can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
-
Visualizations
Caption: Chemical structure of this compound.
Caption: CuAAC Reaction Mechanism.
References
- 1. interchim.fr [interchim.fr]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Biotin-PEG4-Azide [baseclick.eu]
- 5. Bot Detection [iris-biotech.de]
- 6. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
Application Notes and Protocols: Dde Biotin-PEG4-Azide as a Versatile PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Dde Biotin-PEG4-Azide as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This innovative linker combines several key features: a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, an azide group for efficient "click chemistry" conjugation, a biotin moiety for detection and purification, and a cleavable Dde protecting group for the gentle release of the biotinylated PROTAC from streptavidin beads.[1][2][3]
Introduction to this compound in PROTAC Technology
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs). A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[1][4] The linker is a critical component that influences the PROTAC's solubility, cell permeability, and the efficiency of ternary complex formation between the POI and the E3 ligase.[5]
This compound is a valuable tool in PROTAC synthesis, offering a modular approach to generating and evaluating novel degraders. The azide handle allows for the straightforward connection of the linker to a POI ligand or an E3 ligase ligand that has been functionalized with an alkyne group, via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][6] The biotin tag serves as a versatile handle for affinity purification, immobilization for biophysical assays, and detection using streptavidin conjugates. The key feature of this linker is the Dde protecting group, which can be cleaved under mild conditions with hydrazine, allowing for the recovery of the PROTAC from streptavidin-based affinity matrices without harsh denaturing conditions.[7]
Key Features and Applications
-
Modular PROTAC Synthesis: The azide functionality enables a "click chemistry" approach for the rapid synthesis of PROTAC libraries with varying POI or E3 ligase ligands.[6]
-
Enhanced Solubility: The hydrophilic PEG4 spacer improves the aqueous solubility of the resulting PROTAC, which is often a challenge for these large molecules.[8]
-
Biophysical and Biochemical Assays: The biotin handle facilitates a range of in vitro assays, including:
-
Affinity Chromatography: For the purification of synthesized PROTACs.
-
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): For studying the binding kinetics of the PROTAC to its target protein and E3 ligase, as well as the formation of the ternary complex.[2][9]
-
Pull-down Assays: To confirm target engagement in cell lysates.
-
-
Cleavable Linkage: The Dde group allows for the gentle elution of the PROTAC and its binding partners from streptavidin beads, preserving their integrity for downstream analysis such as mass spectrometry.[7]
Experimental Protocols
Herein, we provide detailed protocols for the synthesis and evaluation of a hypothetical BRD4-targeting PROTAC using this compound. This example utilizes an alkyne-functionalized JQ1 derivative as the BRD4 ligand and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC via CuAAC
This protocol describes the copper-catalyzed click reaction to conjugate an alkyne-modified JQ1 with this compound.
Materials:
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Reverse-phase HPLC for purification
-
LC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of alkyne-functionalized JQ1 in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 1 equivalent of alkyne-functionalized JQ1 (from stock solution) and 1.2 equivalents of this compound (from stock solution).
-
Add DMSO to achieve a final reaction concentration of approximately 1-5 mM.
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the reaction tube to a final concentration of 1 mM CuSO₄.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours, protected from light.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with DMSO and purify the PROTAC product by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
-
Protocol 2: Western Blot Analysis of BRD4 Degradation
This protocol details the evaluation of the synthesized PROTAC's ability to induce the degradation of BRD4 in a cellular context.
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, VCaP)
-
Complete cell culture medium
-
Synthesized BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a DMSO-treated vehicle control.
-
As a negative control, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against BRD4 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
Protocol 3: Dde Deprotection for Elution from Streptavidin Beads
This protocol describes the cleavage of the Dde group to release the biotinylated PROTAC from streptavidin-coated beads.
Materials:
-
PROTAC-bound streptavidin beads
-
Hydrazine monohydrate
-
N,N-Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Bead Washing:
-
Wash the PROTAC-bound streptavidin beads three times with PBS to remove non-specifically bound proteins.
-
-
Deprotection Solution Preparation:
-
Elution:
-
Resuspend the washed beads in the 2% hydrazine/DMF solution.
-
Incubate at room temperature for 10-30 minutes with gentle agitation.[14]
-
Pellet the beads by centrifugation and collect the supernatant containing the released PROTAC.
-
Repeat the elution step once more and combine the supernatants.
-
-
Sample Preparation for Downstream Analysis:
-
The eluted sample can be dried under vacuum and reconstituted in a suitable solvent for analysis by mass spectrometry or other techniques.
-
Data Presentation
Quantitative data from the above experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Physicochemical Properties of the Synthesized BRD4 PROTAC
| Property | Value |
| Molecular Weight ( g/mol ) | |
| Purity (%) | |
| LogP | |
| Aqueous Solubility (µM) |
Table 2: In Vitro Degradation of BRD4 by the Synthesized PROTAC
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| HeLa | ||
| VCaP |
Table 3: Binding Affinities of the PROTAC to Target Proteins
| Protein | Binding Affinity (K D , nM) | Assay Method |
| BRD4 | SPR/BLI/ITC | |
| CRBN | SPR/BLI/ITC |
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC utilizing a this compound linker.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A streamlined workflow for the synthesis and evaluation of a BRD4-targeting PROTAC.
Simplified BRD4 Signaling Pathway
Caption: A simplified diagram of the BRD4 signaling pathway targeted by a PROTAC for degradation.
References
- 1. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. asset.library.wisc.edu [asset.library.wisc.edu]
- 6. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]
- 7. Diazo Biotin-PEG3-azide | Biotin-PEG linker | CAS# 1339202-33-3 | InvivoChem [invivochem.com]
- 8. Biotin-PEG6-azide | PROTAC Linker | TargetMol [targetmol.com]
- 9. prezi.com [prezi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (+)-JQ1 PA | CAS 2115701-93-2 | Degrader Building Block [bio-techne.com]
- 12. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 13. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
Synthesis and Applications of Dde Biotin-PEG4-Azide Conjugates: A Detailed Guide for Researchers
Introduction
Dde Biotin-PEG4-Azide is a versatile heterobifunctional linker of significant interest in chemical biology, drug discovery, and proteomics. This reagent incorporates three key functional elements: a biotin moiety for high-affinity binding to streptavidin, a cleavable 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, and a terminal azide for bioorthogonal "click" chemistry reactions. The polyethylene glycol (PEG4) spacer enhances aqueous solubility and reduces steric hindrance. This combination of features enables the reversible capture and release of biomolecules, making it an invaluable tool for applications such as affinity purification, mass spectrometry-based proteomics, and the assembly of complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound conjugates, tailored for researchers, scientists, and drug development professionals.
I. Physicochemical Properties and Characterization
A summary of the key physicochemical properties of the starting material, intermediate, and final product is presented in Table 1. Characterization of these compounds is critical to ensure purity and proper functionality.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity (Typical) | Analytical Methods |
| Biotin-PEG4-Amine | C20H38N4O6S | 462.61[1][2][3] | >95% | ¹H NMR, HPLC-MS |
| Dde-Biotin-PEG4-Amine | C30H50N4O8S | 626.80 | >95% | ¹H NMR, LC-MS |
| This compound | C32H53N7O8S | 695.87 [4][5] | >95% | ¹H NMR, LC-MS, IR |
Table 1: Physicochemical Properties of Key Compounds
II. Synthesis of this compound
The synthesis of this compound is a two-step process starting from the commercially available Biotin-PEG4-Amine. The overall workflow involves the protection of the terminal amine with the Dde group, followed by the conversion of the amine to an azide.
References
Troubleshooting & Optimization
Dde Biotin-PEG4-Azide solubility problems in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with Dde Biotin-PEG4-Azide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A: this compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] It has limited solubility in aqueous buffers alone.[3] The polyethylene glycol (PEG4) spacer is designed to improve hydrophilicity and aqueous solubility compared to molecules without this linker.[4][5][6]
Q2: Why is my this compound not dissolving in my aqueous buffer?
A: Direct dissolution in aqueous buffers can be challenging. Factors influencing solubility include the buffer composition, pH, and the concentration of the this compound. For optimal dissolution, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.[3]
Q3: Can the pH of my aqueous buffer affect the solubility of this compound?
A: Yes, the pH of the aqueous buffer can significantly impact the solubility of biotinylated molecules. For some biotinylated antibodies, solubility is affected by the proximity of the solution's pH to the molecule's isoelectric point, which can lead to aggregation.[7] While the isoelectric point of this compound is not typically provided, adjusting the pH of your buffer may help improve solubility.
Q4: Are there any components I should avoid in my buffer?
A: If you are using a variant of this molecule with an NHS-ester instead of an azide, it is crucial to avoid buffers containing primary amines, such as Tris or glycine. These will react with the NHS-ester, inactivating the reagent.[8] For this compound, this is less of a concern for the azide group itself, but it is always good practice to use buffers compatible with your downstream application.
Troubleshooting Guide
Issue: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue when the concentration of the biotinylated reagent in the final aqueous solution exceeds its solubility limit.
Troubleshooting Steps:
-
Reduce the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try diluting your DMSO stock solution further into the aqueous buffer.
-
Optimize the DMSO Concentration: The final concentration of DMSO in your aqueous solution can impact solubility. While higher concentrations of DMSO can aid solubility, they may be incompatible with your experimental system. A final DMSO concentration of 1-5% is generally well-tolerated in many biological assays. For a sparingly soluble Biotin-azide, a 1:1 solution of DMSO:PBS has been shown to achieve a solubility of approximately 0.5 mg/ml.[3]
-
Adjust the Buffer pH: The pH of your aqueous buffer can influence the solubility of biotinylated compounds.[7] Empirically test a range of pH values for your buffer to see if it improves solubility.
-
Use of Surfactants: For challenging applications, consider the use of biocompatible surfactants. For example, a formulation using PEG300 and Tween-80 has been used to achieve a concentration of at least 2.5 mg/mL for a similar Biotin-PEG3-azide.[9]
-
Sonication: Gentle sonication in an ultrasonic bath can help to dissolve small particles that are slow to go into solution.
Experimental Protocols
Protocol for Solubilizing this compound
This protocol provides a general method for preparing an aqueous working solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Add a calculated volume of anhydrous DMSO to the vial to create a stock solution of a desired concentration (e.g., 10 mg/mL or as recommended by the supplier).
-
Vortex thoroughly until the solid is completely dissolved. If necessary, gently warm the solution to aid dissolution.
-
-
Dilute the DMSO Stock Solution into Aqueous Buffer:
-
Add the desired volume of the DMSO stock solution to your aqueous buffer. It is recommended to add the DMSO stock to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Important: Do not add the aqueous buffer to the DMSO stock solution.
-
The final concentration of DMSO in the aqueous solution should be kept as low as possible and be compatible with your experimental setup.
-
-
Final Preparation:
-
Once the DMSO stock is diluted, vortex the aqueous solution again.
-
If any precipitate is visible, centrifuge the solution to pellet the insoluble material and use the clear supernatant.
-
Data Presentation
| Compound | Solvent/Buffer | Maximum Concentration |
| Biotin-azide | DMSO | ~5 mg/mL |
| Biotin-azide | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[3] |
| Biotin-PEG3-azide | In a formulation of DMSO, PEG300, and Tween-80 in saline | ≥ 2.5 mg/mL[9] |
Note: The data provided is for similar compounds and should be used as a guideline. The exact solubility of this compound may vary.
Visualizations
Caption: A flowchart of the recommended experimental workflow for dissolving this compound.
Caption: A decision tree to guide troubleshooting when a precipitate forms.
References
- 1. Biotin-PEG4-Azide [baseclick.eu]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound, 1802907-93-2 | BroadPharm [broadpharm.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dde Biotin-PEG4-Azide Pull-Downs
This guide provides troubleshooting strategies and frequently asked questions to address the common issue of non-specific binding in pull-down assays using Dde Biotin-PEG4-Azide.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in my this compound pull-down assay?
Non-specific binding in a pull-down assay typically originates from several sources. Proteins can bind directly to the streptavidin-coated beads through charge or hydrophobic interactions.[1] Additionally, proteins may non-specifically associate with the biotinylated probe itself or even the surface of the plastic tubes used for the experiment.[1][2] Background can also arise from endogenously biotinylated proteins within the cell lysate, which will bind to streptavidin beads irrespective of your specific probe.[3][4]
Q2: I'm observing a high number of protein bands in my "beads-only" negative control. What is the cause and how can I fix it?
This indicates that proteins from your lysate are binding directly to the streptavidin beads themselves.[5] The most effective way to resolve this is by "pre-clearing" your lysate.[1][6] This involves incubating your protein lysate with streptavidin beads alone and then removing the beads. This process captures and discards many of the proteins that would otherwise bind non-specifically to the beads during the actual pull-down experiment.[7]
Q3: How can I optimize my washing protocol to reduce background without disrupting the specific interaction I am studying?
Optimizing your wash buffer is a critical step. You can increase the stringency of the washes to disrupt weak, non-specific interactions.[1] This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or by adding a low concentration of a non-ionic detergent (e.g., 0.05% NP-40 or 0.1% Tween-20).[1][8][9][10] It is also beneficial to increase the number of wash steps or the duration of each wash.[11] However, be aware that overly harsh conditions can also disrupt weaker, specific protein-protein interactions.[8]
Q4: What is the difference between using agarose and magnetic beads, and can this choice affect my background?
The type of bead can influence the level of non-specific binding. Some studies suggest that magnetic beads tend to have lower non-specific protein binding compared to agarose beads. Magnetic beads also offer easier and faster handling during wash steps, which can lead to more consistent results.
Q5: My pull-down works, but the elution using hydrazine to cleave the Dde linker is inefficient. What could be wrong?
The Dde linker is designed to be cleaved by hydrazine, allowing for the release of your captured proteins under mild conditions.[12] If elution is inefficient, ensure your 2% aqueous hydrazine solution is freshly prepared and at the correct pH. The cleavage reaction is time and temperature-dependent, so you may need to optimize the incubation time or slightly increase the temperature according to the manufacturer's protocol.
Troubleshooting Guide
Problem: High Background in All Experimental and Control Lanes
This issue often points to problems with non-specific protein adherence to the solid-phase support (the beads).
| Possible Cause | Recommended Solution |
| Proteins binding directly to streptavidin beads | Perform a pre-clearing step by incubating the lysate with plain streptavidin beads before the pull-down.[5][6] |
| Hydrophobic proteins binding to beads | Block the beads with a blocking agent like Bovine Serum Albumin (BSA) before incubation with the lysate.[3][11] |
| Insufficient Washing | Increase the number of washes (from 3 to 5) and the volume of wash buffer used for each step.[11] |
| Contamination from plasticware | During the final wash step, transfer the beads to a new, clean microcentrifuge tube to avoid eluting proteins stuck to the tube walls.[1] |
Problem: Specific Bands are Visible, but Background is Still High
This suggests that while the pull-down is working, the washing conditions are not stringent enough to remove unwanted protein interactions.
| Possible Cause | Recommended Solution |
| Weak, non-specific ionic interactions | Increase the salt concentration in the wash buffer incrementally. Test a range from 150 mM to 500 mM NaCl.[1][11] |
| Weak, non-specific hydrophobic interactions | Add a non-ionic detergent to the wash buffer. The optimal concentration should be determined empirically.[1][8][10] |
| Interaction time is too long | Reduce the incubation time of the lysate with the beads to minimize the chance for weak, non-specific interactions to occur. |
| Protein concentration is too high | High total protein concentration can lead to increased background. Try diluting the cell lysate before the pull-down.[8][10] |
Optimization of Wash Buffer Components
| Component | Starting Concentration | Optimization Range | Purpose |
| Salt (NaCl) | 150 mM | 150 mM - 500 mM | Disrupts ionic interactions.[9] |
| Non-ionic Detergent (Tween-20, NP-40, Triton X-100) | 0.1% | 0.05% - 0.5% | Disrupts hydrophobic interactions.[1][9] |
| Glycerol | 0% | 5% - 10% | Can help stabilize proteins and reduce non-specific binding. |
Experimental Protocols & Visualizations
Protocol 1: Pre-Clearing Cell Lysate
This protocol is designed to remove proteins that bind non-specifically to the streptavidin beads.[1]
-
Bead Preparation: For each pull-down reaction, aliquot approximately 50 µL of streptavidin bead slurry into a new microcentrifuge tube.
-
Bead Washing: Place the tube on a magnetic rack and discard the supernatant. Wash the beads three times with 500 µL of cold PBS.
-
Incubation: After the final wash, resuspend the beads in your prepared cell lysate (e.g., 500 µg of total protein).
-
Binding: Incubate the lysate with the beads for 30-60 minutes at 4°C with gentle end-over-end rotation.[1]
-
Collection: Place the tube on the magnetic rack and carefully transfer the supernatant (the pre-cleared lysate) to a new, clean tube.
-
Proceed to Pull-Down: Use this pre-cleared lysate for your pull-down experiment by adding your this compound labeled bait protein.
Visual Troubleshooting Guide
Use this decision tree to diagnose and address sources of high background in your pull-down experiment.
References
- 1. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 2. Streptavidin: A Detailed Analysis [e-proteins.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. Immunoprecipitation: preclearing the lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing the detergent concentration conditions for immunoprecipitation (IP) coupled with LC-MS/MS identification of interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 12. vectorlabs.com [vectorlabs.com]
Technical Support Center: Hydrazine Reactions with Peptides and Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of hydrazine in experiments involving peptides and proteins. The information is tailored for researchers, scientists, and drug development professionals to help anticipate and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of hydrazine in peptide and protein chemistry?
Hydrazine is most commonly used for the specific chemical cleavage of the peptide backbone to generate peptide or protein C-terminal hydrazides.[1][2] These hydrazides are valuable intermediates for various applications, including:
-
Native Chemical Ligation (NCL): Peptide hydrazides can be converted to peptide thioesters, which are essential for NCL, a powerful technique for synthesizing large proteins from smaller peptide fragments.[2][3]
-
Bioconjugation: The C-terminal hydrazide provides a unique reactive handle for the site-specific modification of proteins, such as PEGylation or the attachment of labels and drugs.[3]
-
Protein Cyclization: The C-terminal hydrazide can react with an N-terminal aldehyde to create cyclic proteins.[3]
Q2: What are the most common side reactions when treating peptides and proteins with hydrazine?
Besides the desired C-terminal hydrazinolysis, several side reactions can occur:
-
Peptide Bond Cleavage: Hydrazine can cause cleavage of internal peptide bonds, particularly at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser sequences.[4][5]
-
Side-Chain Modifications:
-
Arginine: The guanidinium group of arginine can be removed (deguanidation), converting the residue to ornithine.[4][5]
-
Asparagine and Glutamine: The side-chain amide groups can undergo reactions, including deamidation.[6][7]
-
Aspartic and Glutamic Acid: Unproductive intramolecular cyclization can occur, especially when converting hydrazides to thioesters.[3]
-
-
Protein Aggregation: Especially during long incubations or at high temperatures, hydrazine can lead to protein aggregation and precipitation.[1]
-
Reaction with Oxidized Residues: If a protein has been subjected to oxidative stress, amino acid side chains (like arginine, histidine, lysine, or proline) may contain reactive carbonyl groups. Hydrazine can react with these to form hydrazones.[8]
Q3: Can hydrazine react with amino acid side chains other than arginine, asparagine, and glutamine?
Yes, under certain conditions. For instance, the imidazole ring of an N-terminal histidine has been shown to attack a hydrazide carbonyl, leading to modification of the histidine.[8][9] Additionally, at acidic pH, the side chain of serine has been observed to be modified.[8]
Q4: How can I minimize protein aggregation during hydrazinolysis?
Protein aggregation is a common issue, particularly with intein-based methods. To mitigate this:
-
Use milder reaction conditions: Avoid high temperatures if possible. Some modern protocols work efficiently at room temperature.[1]
-
Reduce incubation time: Optimize the reaction to be as short as possible. The simultaneous use of a thiol (like DTT) and hydrazine can accelerate the reaction, increasing yield and speed, thereby reducing the required incubation time.[1]
-
Employ split inteins: Using split inteins can offer better control over the initiation of the cleavage reaction and minimize premature reactions that can lead to aggregation.[1]
Troubleshooting Guides
Problem 1: Low yield of C-terminal hydrazide product.
| Possible Cause | Suggested Solution |
| Inefficient intein N-cleavage | Add a thiol reagent like Dithiothreitol (DTT) to the reaction mixture along with hydrazine. The thiol accelerates the formation of the transient thioester intermediate, which is then efficiently captured by hydrazine.[1] |
| Competing hydrolysis reaction | Ensure a high concentration of hydrazine relative to water. Hydrazine is a stronger nucleophile, and a higher concentration will favor hydrazinolysis over hydrolysis of the thioester intermediate.[1] |
| Poor solubility of the protein | For poorly soluble proteins, perform the reaction under denaturing conditions, for example, in a buffer containing 6 M guanidine HCl.[2] |
| Suboptimal pH | The optimal pH for hydrazinolysis can vary. For Xaa-Cys motifs, a pH of around 7 is often used.[2] For other methods, consult the specific protocol. |
Problem 2: Unintended peptide fragmentation observed in mass spectrometry.
| Possible Cause | Suggested Solution |
| Cleavage at specific peptide bonds | Hydrazine is known to cleave at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser bonds.[4][5] If your protein of interest is rich in these sequences, consider using a lower hydrazine concentration, temperature, or shorter reaction time. |
| Non-specific degradation | Prolonged exposure to hydrazine, especially at elevated temperatures, can lead to protein degradation.[1] Optimize reaction time and temperature to find a balance between desired product formation and degradation. |
Problem 3: Unexpected modification of amino acid side chains.
| Possible Cause | Suggested Solution |
| Deguanidation of arginine | This is a known side reaction.[4][5] Its rate is dependent on hydrazine concentration, temperature, and time. If this modification is problematic, minimize these reaction parameters. |
| Reaction with oxidized residues | If you suspect oxidation of your protein, consider performing the experiment under anaerobic conditions or adding antioxidants (if compatible with the reaction). Reactive carbonyls can be formed on several amino acid side chains under oxidative stress.[8] |
| Aspartimide formation | When converting a C-terminal aspartyl hydrazide to a thioester, aspartimide formation can be a competing side reaction.[10] Careful control of pH and reaction conditions is necessary. |
Quantitative Data Summary
The efficiency of hydrazinolysis and the extent of side reactions are highly dependent on the specific protein, reaction conditions, and methodology used. The following table summarizes reported yields for C-terminal hydrazide formation.
| Method | Protein/Peptide | Yield of Hydrazide | Conditions | Reference |
| Intein-mediated (Mxe GyrA) | Fusion protein | ~65% | Hydrazine alone, long incubation | [1] |
| Intein-mediated (VMA and GyrA) with Thiol | MBP fusion proteins | >90% | DTT and hydrazine | [1] |
| Direct hydrazinolysis of peptidyl resin | 19-mer mucin1 peptide | Excellent | Hydrazine on Wang-TentaGel resin | [11] |
| Xaa-Cys motif hydrazinolysis | Erythropoietin fragment | Smoothly proceeded | Hydrazinium acetate, 45 °C | [2] |
Key Experimental Protocols
Protocol 1: Intein-Mediated C-Terminal Hydrazinolysis with Thiol Co-factor
This protocol is adapted from an efficient method for generating protein C-terminal hydrazides.[1]
-
Protein Preparation: Express and purify the target protein fused to an intein (e.g., RadA split intein) at its C-terminus.
-
Reaction Buffer Preparation: Prepare a cleavage buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.0).
-
Initiation of Cleavage:
-
To the purified intein fusion protein (e.g., at a concentration of 50 µM), add DTT to a final concentration of 50 mM and hydrazine to a final concentration of 750 mM.
-
Incubate the reaction mixture at room temperature. Monitor the reaction progress over time (e.g., 4-16 hours) using SDS-PAGE.
-
-
Monitoring the Reaction: The formation of the cleaved protein of interest (with the C-terminal hydrazide) and the intein fragment can be visualized by the appearance of new bands of the expected molecular weights on an SDS-PAGE gel.
-
Purification of the Product: Purify the protein hydrazide from the intein fragment and unreacted fusion protein using an appropriate chromatography method (e.g., affinity chromatography if the protein of interest has a purification tag).
-
Verification: Confirm the identity and purity of the final product by mass spectrometry. The observed molecular mass should correspond to the calculated mass of the protein C-terminal hydrazide.
Protocol 2: Hydrazinolysis of a Peptide from a Solid-Phase Synthesis Resin
This protocol is for generating a peptide hydrazide directly from a Wang resin after Fmoc-based solid-phase peptide synthesis (SPPS).[11]
-
Peptide Synthesis: Synthesize the desired peptide on a Wang-TentaGel resin using standard Fmoc-SPPS chemistry.
-
Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and methanol (MeOH) and dry it under vacuum.
-
Hydrazinolysis:
-
Swell the dried resin in a suitable solvent (e.g., N,N-Dimethylformamide - DMF).
-
Add a solution of hydrazine hydrate (e.g., 5% in DMF).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2-16 hours), depending on the C-terminal amino acid.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate containing the peptide hydrazide.
-
Wash the resin with DMF and combine the washings with the filtrate.
-
Precipitate the crude peptide hydrazide by adding the DMF solution to cold diethyl ether.
-
Collect the precipitate by centrifugation, wash with diethyl ether, and dry under vacuum.
-
-
Purification and Verification: Purify the peptide hydrazide using reverse-phase HPLC and verify its identity by mass spectrometry.
Visualizations
Caption: Intein-mediated generation of protein C-terminal hydrazides.
Caption: Troubleshooting logic for low hydrazide yield.
Caption: Common side reactions of hydrazine with proteins.
References
- 1. Efficient generation of hydrazides in proteins by RadA split intein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Asparagine and Glutamine Side-Chains and Ladders in HET-s(218–289) Amyloid Fibrils Studied by Fast Magic-Angle Spinning NMR [frontiersin.org]
- 8. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Rapid access to Asp/Glu sidechain hydrazides as thioester precursors for peptide cyclization and glycosylation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC07404G [pubs.rsc.org]
- 11. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent aggregation of biotinylated proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to the aggregation of biotinylated proteins during their experiments.
Troubleshooting Guide: Preventing and Resolving Aggregation of Biotinylated Proteins
Aggregation of biotinylated proteins is a common issue that can compromise experimental results. This guide provides a systematic approach to troubleshoot and prevent this problem.
Problem: My biotinylated protein is precipitating or aggregating.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for biotinylated protein aggregation.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after biotinylation?
A1: Protein aggregation after biotinylation can be caused by several factors:
-
Over-biotinylation: Excessive modification of surface lysines can alter the protein's charge and hydrophobicity, leading to aggregation. It is one of the most common pitfalls in standard biotinylation procedures.
-
Hydrophobicity of the Biotin Moiety: Biotin itself is a hydrophobic molecule.[1] Attaching it to the protein surface can increase the overall hydrophobicity, promoting self-association.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact protein stability.[2][3] If the buffer conditions are not optimal for the newly biotinylated protein, it may aggregate.
-
High Protein Concentration: Many proteins are prone to aggregation at high concentrations, and this can be exacerbated by the modifications introduced during biotinylation.[2][4]
-
Instability of the Protein: The protein itself may be inherently unstable, and the biotinylation process can act as a trigger for aggregation.
Q2: How can I control the degree of biotinylation?
A2: Controlling the extent of biotinylation is crucial to prevent aggregation. Here are some ways to achieve this:
-
Optimize the Molar Ratio: The molar ratio of the biotinylation reagent to the protein is a key determinant of the final degree of labeling. Start with a lower ratio (e.g., 20:1) and empirically determine the optimal ratio that provides sufficient labeling without causing aggregation.[5]
-
Reaction Time and Temperature: Shortening the incubation time or lowering the reaction temperature can help to limit the extent of biotinylation.
-
Quantify the Degree of Biotinylation: Use assays like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to determine the number of biotin molecules incorporated per protein molecule.[2][6]
Q3: What type of biotinylation reagent should I use to minimize aggregation?
A3: The choice of biotinylation reagent can significantly impact the solubility of the modified protein.
-
Reagents with Spacer Arms: Using biotinylation reagents with long, flexible spacer arms can improve the accessibility of the biotin for binding to avidin or streptavidin and can also increase the solubility of the biotinylated protein.[2][7]
-
PEGylated Biotinylation Reagents: Reagents containing polyethylene glycol (PEG) linkers are particularly effective at increasing the hydrophilicity and solubility of the biotinylated protein, thereby reducing the risk of aggregation.[6][8] Incorporating PEG into the spacer arm can make water-insoluble reagents soluble or increase the solubility of already soluble reagents.[2]
Q4: What buffer additives can I use to prevent aggregation?
A4: Several additives can be included in your buffers to enhance the solubility and stability of your biotinylated protein.
| Additive Category | Examples | Concentration Range | Mechanism of Action |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-10 mM | Prevent oxidation of cysteine residues and subsequent intermolecular disulfide bond formation.[2] |
| Non-denaturing Detergents | Tween-20, Triton X-100, CHAPS | 0.01-0.1% | Solubilize hydrophobic patches on the protein surface, preventing self-association.[2] |
| Osmolytes/Stabilizers | Glycerol, Sucrose, Trehalose | 5-20% (v/v) for glycerol, 0.25-1 M for sugars | Promote protein folding and stability by creating a more structured solvent environment.[2] |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Suppress aggregation by binding to hydrophobic patches and reducing non-specific interactions. |
| Salts | NaCl, KCl | 150-500 mM | Modulate electrostatic interactions between protein molecules. The optimal concentration is protein-dependent. |
Q5: My biotinylated protein has already aggregated. Can I solubilize it?
A5: Solubilizing aggregated proteins can be challenging, but it is often possible. The success of solubilization depends on the nature of the aggregates (e.g., amorphous vs. fibrillar). Here is a general approach:
-
Mild Solubilization: Start with less harsh conditions. Try resuspending the pellet in a buffer containing a combination of the additives listed in the table above, such as a non-denaturing detergent and a reducing agent.
-
Denaturing Solubilization: If mild conditions fail, you may need to use denaturants to solubilize the aggregates.
-
Urea or Guanidine Hydrochloride (GdnHCl): Use 6-8 M urea or 4-6 M GdnHCl to unfold the protein and disrupt the aggregates.
-
Dialysis or Rapid Dilution: After solubilization, the denaturant must be removed gradually to allow the protein to refold correctly. This is typically done by dialysis against a refolding buffer or by rapid dilution into a large volume of refolding buffer. The refolding buffer should be optimized for your specific protein and may contain stabilizing additives.
-
Experimental Protocols
Protocol 1: Biotinylation of a Protein with Minimized Aggregation
This protocol provides a general framework for biotinylating a protein while minimizing the risk of aggregation. It is important to optimize the conditions for your specific protein of interest.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES, MOPS) at a concentration of 1-10 mg/mL.
-
NHS-PEG4-Biotin (or another suitable biotinylation reagent).
-
Dimethyl sulfoxide (DMSO) for dissolving the biotinylation reagent.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for buffer exchange.
-
Buffer additives as required (see table above).
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer at a suitable pH (typically 7.2-8.5 for NHS-ester reactions). If necessary, perform a buffer exchange.
-
If your protein is known to be prone to aggregation, consider adding a stabilizing agent like 5-10% glycerol or 0.1% Tween-20 to the protein solution before starting the reaction.
-
-
Prepare the Biotinylation Reagent:
-
Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO to a concentration of 10 mM.
-
-
Biotinylation Reaction:
-
Calculate the volume of the biotinylation reagent needed to achieve the desired molar excess. Start with a 20-fold molar excess of biotin reagent over the protein.
-
Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
-
Incubate the reaction on ice or at room temperature for 30-60 minutes. Incubation on ice is generally preferred to slow down the reaction and reduce the risk of over-biotinylation and aggregation.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM Tris. This will consume any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Remove Excess Biotin:
-
Remove unreacted biotin and quenching reagent by buffer exchange using a desalting column or dialysis.
-
The final storage buffer should be optimized for the stability of your biotinylated protein and may contain cryoprotectants like glycerol if the protein is to be frozen.
-
Protocol 2: Solubilization and Refolding of Aggregated Biotinylated Protein
This protocol describes a general method for solubilizing and refolding aggregated biotinylated proteins using a denaturant.
Materials:
-
Aggregated biotinylated protein pellet.
-
Solubilization Buffer: 6 M Guanidine Hydrochloride (GdnHCl), 50 mM Tris-HCl pH 8.0, 10 mM DTT.
-
Refolding Buffer: 50 mM Tris-HCl pH 8.0, 500 mM L-Arginine, 150 mM NaCl, 1 mM reduced glutathione, 0.1 mM oxidized glutathione.
-
Dialysis cassette (appropriate molecular weight cut-off).
Procedure:
-
Solubilization:
-
Resuspend the aggregated protein pellet in a minimal volume of Solubilization Buffer.
-
Incubate at room temperature with gentle agitation for 1-2 hours, or until the pellet is fully dissolved.
-
-
Refolding by Dialysis:
-
Transfer the solubilized protein solution into a dialysis cassette.
-
Perform a stepwise dialysis against the Refolding Buffer to gradually remove the GdnHCl.
-
Dialyze against Refolding Buffer with 4 M GdnHCl for 4-6 hours at 4°C.
-
Dialyze against Refolding Buffer with 2 M GdnHCl for 4-6 hours at 4°C.
-
Dialyze against Refolding Buffer with 1 M GdnHCl for 4-6 hours at 4°C.
-
Dialyze against Refolding Buffer without GdnHCl for 12-16 hours at 4°C, with at least one buffer change.
-
-
-
Clarification and Concentration:
-
After dialysis, centrifuge the protein solution at high speed (e.g., >14,000 x g) for 15-30 minutes to pellet any remaining aggregates.
-
Carefully collect the supernatant containing the refolded, soluble biotinylated protein.
-
Concentrate the protein to the desired concentration using an appropriate method (e.g., centrifugal concentrators).
-
Logical Relationships in Preventing Aggregation
The following diagram illustrates the logical relationship between key factors in preventing the aggregation of biotinylated proteins.
Caption: Key factors influencing biotinylated protein solubility.
References
- 1. sketchviz.com [sketchviz.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. toolify.ai [toolify.ai]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Dde Group in Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Researchers may encounter several issues related to the stability and removal of the Dde protecting group. This guide provides a structured approach to identifying and resolving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) | Supporting Evidence/Citations |
| Unexpected mass in the final peptide corresponding to a Dde-modified amino acid at an unintended position. | Dde group migration: The Dde group can migrate from the ε-amino group of a lysine residue to an unprotected ε-amino group of another lysine or to the α-amino group of the N-terminal amino acid.[1][2] This is often accelerated by the use of piperidine for Fmoc deprotection.[1] | - Use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection: A 2% DBU solution for a short reaction time (e.g., 3 x 3 minutes) can prevent Dde migration.[1] - Use the more sterically hindered ivDde protecting group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is more stable and less prone to migration.[2][3] | |
| Incomplete removal of the Dde or ivDde group. | Peptide aggregation: Aggregation can hinder reagent access to the Dde/ivDde group, especially if it is located near the C-terminus or within a hydrophobic sequence.[4][5] Insufficient deprotection time/reagent concentration: The standard 2% hydrazine may not be sufficient for complete removal, especially for the more stable ivDde group. | - Increase the number of hydrazine treatments: Repeat the treatment with 2% hydrazine in DMF up to five times.[6] - Increase hydrazine concentration: For stubborn ivDde removal, the hydrazine concentration can be increased up to 10%. - Incorporate ivDde-Lys(Fmoc)-OH: This allows for side-chain modification earlier in the synthesis, potentially avoiding issues with removal from a fully assembled, aggregated peptide.[4][5] | |
| Partial loss of the Dde group during synthesis of long peptides. | Instability of the Dde group: The Dde group is less robust than ivDde and can be partially cleaved during repeated Fmoc deprotection cycles with piperidine, especially in long sequences.[2][3][4] | - Switch to the ivDde protecting group: ivDde is more stable under the conditions of Fmoc SPPS.[2][3] | |
| Detection of side products after Dde deprotection with hydrazine. | Side reactions with hydrazine: Hydrazine concentrations higher than 2% can lead to cleavage of the peptide at Glycine residues or the conversion of Arginine to Ornithine.[3] | - Adhere to a 2% hydrazine concentration: Do not exceed a 2% concentration of hydrazine in DMF for Dde deprotection.[3] |
Frequently Asked Questions (FAQs)
Q1: What is Dde group migration in SPPS?
A1: Dde group migration is a side reaction where the Dde protecting group moves from its intended position, typically the side chain of a lysine residue, to another free amino group within the peptide sequence. This can occur both intramolecularly (within the same peptide chain) and intermolecularly (between different peptide chains on the same resin bead).[1] The most common migration is to the ε-amino group of another lysine or to the N-terminal α-amino group.[1]
Q2: What are the primary causes of Dde group migration?
A2: The primary cause of Dde migration is the use of piperidine for the removal of the Fmoc protecting group.[1] The basic conditions and the formation of an unstable piperidine-Dde adduct facilitate this side reaction.[1] Migration can also occur in neat dimethylformamide (DMF) through a direct nucleophilic attack by a free amine.[1]
Q3: How can I prevent Dde group migration?
A3: There are two main strategies to prevent Dde migration:
-
Change the Fmoc deprotection reagent: Instead of piperidine, use a 2% solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for short treatment times (e.g., 3 x 3 minutes).[1]
-
Use a more stable protecting group: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group is sterically more hindered and significantly less prone to migration.[2][3]
Q4: What is the difference between Dde and ivDde protecting groups?
A4: The main difference lies in their stability. The ivDde group is sterically bulkier than the Dde group, which makes it more robust and less likely to migrate during Fmoc deprotection with piperidine.[2][3] However, this increased stability can sometimes make the ivDde group more difficult to remove completely.[2]
Quantitative Comparison of Dde and ivDde Deprotection Efficiency
| Protecting Group | Deprotection Conditions | Remaining Protected Peptide |
| Dde | 4% hydrazine for 5 x 5 min | 1% |
| ivDde | 4% hydrazine for 5 x 5 min | 10% |
| Data from a study on a resin-bound test peptide.[2] |
Q5: How is the Dde group removed?
A5: The standard method for removing the Dde group is by treating the peptide-resin with a 2% solution of hydrazine monohydrate in DMF.[3] Typically, this involves three repeated treatments of 3 minutes each at room temperature.[3]
Q6: Can Dde migration be detected analytically?
A6: Yes, Dde migration can be detected using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). An unexpected peak in the HPLC chromatogram with a mass corresponding to the peptide plus a Dde group at an incorrect position is indicative of migration.
Experimental Protocols
Protocol 1: Standard Dde/ivDde Deprotection
This protocol describes the standard procedure for the removal of the Dde or ivDde protecting group from a peptide synthesized on a solid support.
Materials:
-
Peptide-resin with Dde/ivDde protected amino acid(s)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Hydrazine monohydrate
-
Syringe or reaction vessel for SPPS
-
Shaker or rocker
Procedure:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. For example, add 200 µL of hydrazine monohydrate to 9.8 mL of DMF. Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Wash the peptide-resin three times with DMF to remove any residual reagents from the previous step.
-
Add the 2% hydrazine/DMF solution to the resin (e.g., 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 two more times for a total of three treatments.
-
Wash the resin thoroughly with DMF (at least 5 times) to remove any residual hydrazine and the cleaved protecting group.
-
A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the complete removal of the Dde/ivDde group.
Protocol 2: Analysis of Dde Migration by HPLC-MS
This protocol outlines the general steps to analyze for Dde group migration after a critical step, such as Fmoc deprotection with piperidine.
Materials:
-
A small sample of peptide-resin after the potential migration-inducing step
-
Cleavage cocktail appropriate for the resin and other protecting groups (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
HPLC system with a C18 column
-
Mass spectrometer
-
Solvents for HPLC (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)
Procedure:
-
Take a small aliquot of the peptide-resin (e.g., 5-10 mg).
-
Cleave the peptide from the resin using the appropriate cleavage cocktail for 1-2 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the crude peptide solution by HPLC-MS.
-
Examine the mass spectrum for the expected mass of the desired peptide and for any unexpected masses. A mass corresponding to the desired peptide + 178.2 Da (the mass of the Dde adduct) at an incorrect elution time suggests Dde migration.
-
The HPLC chromatogram may show a new, unexpected peak corresponding to the migrated species.
Visualizations
Caption: Workflow for Dde group deprotection.
Caption: Troubleshooting Dde migration issues.
References
- 1. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. peptide.com [peptide.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mass Spectrometry Artifacts from Dde Linker Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Dde (N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-ethyl) cleavable linkers in their mass spectrometry workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common artifacts and issues encountered during the hydrazine-mediated cleavage of Dde linkers.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the remnant left on the peptide after successful Dde linker cleavage?
The expected mass of the remnant can vary depending on the specific structure of the Dde linker used. For many common Dde-based linkers, after cleavage with hydrazine, a remnant of the linker remains attached to the peptide. One commonly reported mass for the cleaved Dde remnant is 71.074 Da [1]. However, for some commercial reagents like Dde Biotin Azide, the small molecular fragment left on the labeled protein following cleavage is reported to be 100.07 Da [2]. It is crucial to consult the manufacturer's documentation for the specific Dde linker you are using to determine the correct mass of the remnant for your database searches.
Q2: What are the recommended conditions for Dde linker cleavage using hydrazine?
Effective Dde linker cleavage is typically achieved using a solution of hydrazine in an organic solvent. While specific protocols may vary, a common starting point is treatment with a 2% to 4% hydrazine solution in N,N-dimethylformamide (DMF).
Recommended Protocols:
| Parameter | Condition 1 | Condition 2 |
| Hydrazine Concentration | 2% (v/v) in DMF | 4% (v/v) in PBS |
| Temperature | Room Temperature | 40°C |
| Incubation Time | 3-10 minutes (repeated applications) | 60 minutes |
| Reference | [3][4] | [1] |
It is advisable to optimize these conditions for your specific peptide or protein conjugate to ensure complete cleavage while minimizing side reactions.
Q3: How can I monitor the completeness of the Dde linker cleavage reaction?
The cleavage of the Dde group by hydrazine results in the formation of a pyrazole byproduct, which has a characteristic UV absorbance at approximately 290 nm. This property allows for the spectrophotometric monitoring of the reaction progress in real-time. For mass spectrometry-based workflows, analyzing a small aliquot of the cleavage reaction mixture can confirm the disappearance of the intact Dde-linked peptide and the appearance of the peptide with the expected remnant mass.
Troubleshooting Guide
Problem 1: Incomplete Cleavage of the Dde Linker
Symptom: In your mass spectrometry data, you observe a significant peak corresponding to the mass of your peptide plus the mass of the entire uncleaved Dde linker.
Potential Causes:
-
Insufficient Hydrazine Concentration: The concentration of the hydrazine solution may be too low for the amount of Dde-linked material.
-
Short Incubation Time: The reaction may not have been allowed to proceed to completion.
-
Low Reaction Temperature: The cleavage reaction can be slow at lower temperatures.
-
Steric Hindrance: The Dde linker may be located in a sterically hindered position within the peptide or protein, making it less accessible to hydrazine.
Solutions:
-
Optimize Reaction Conditions: Increase the hydrazine concentration (up to 10% has been reported for difficult cases), extend the incubation time, or increase the reaction temperature (e.g., to 40°C)[1].
-
Repeated Treatments: Instead of a single long incubation, perform multiple shorter treatments with fresh hydrazine solution[3].
-
Improve Solubility: Ensure your peptide or protein is fully solubilized in the reaction buffer to maximize the accessibility of the linker.
Logical Workflow for Dde Linker Cleavage and Analysis
Caption: Workflow for Dde linker cleavage and mass spectrometry analysis.
Problem 2: Observation of Unexpected Mass Adducts
Symptom: You observe unexpected mass additions to your peptide that do not correspond to the intact linker or the expected remnant.
Potential Causes and Mass Shifts:
| Mass Shift (Da) | Potential Cause | Proposed Mechanism | Troubleshooting Steps |
| +32 | Hydrazine Adduct | Residual hydrazine can react with electrophilic sites on the peptide, such as carbonyl groups that may be present due to side reactions or modifications. | Ensure proper quenching of the hydrazine reaction. Use a scavenger like acetone to react with excess hydrazine. Optimize desalting procedures to remove residual hydrazine. |
| Variable | Side Reactions of Hydrazine with Amino Acids | Hydrazine can react with certain amino acid side chains. For example, it has been reported to convert arginine to ornithine and to cleave certain peptide bonds, particularly those involving Glycine and Asparagine[5]. | Use the mildest possible cleavage conditions (lower hydrazine concentration, shorter time, lower temperature). If these side reactions are suspected, perform control experiments with model peptides containing the susceptible amino acids. |
Dde Linker Cleavage Mechanism
References
- 1. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical modification of peptides by hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dde Biotin-PEG4-Azide Conjugation
Welcome to the technical support center for Dde Biotin-PEG4-Azide. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a versatile bioconjugation reagent. It features a biotin moiety for strong binding to streptavidin, a four-unit polyethylene glycol (PEG4) spacer, and a terminal azide group. The key component is the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, which allows for the cleavage of the biotin from its conjugated partner under mild conditions.[1][2][3]
Its primary applications include:
-
Reversible Biotinylation: The cleavable Dde linker enables the gentle release of biotinylated molecules from streptavidin affinity matrices, which is a significant advantage over the harsh conditions typically required to disrupt the strong biotin-streptavidin interaction.[4][5]
-
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions for specific labeling of alkyne-modified biomolecules.[6][7][8]
-
PROTACs: This reagent can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[9]
Q2: What is the purpose of the PEG4 spacer in this compound?
The PEG4 spacer serves two main purposes:
-
Increased Solubility: The hydrophilic nature of the PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which is particularly beneficial when working with biomolecules in aqueous buffers.[10]
-
Reduced Steric Hindrance: The flexible and extended spacer arm physically separates the biotin group from the conjugated molecule. This minimizes steric hindrance, allowing for more efficient binding of the biotin to the pocket of streptavidin or avidin.[10][11][12]
Q3: How do I remove the Dde protecting group to release my molecule from streptavidin?
The Dde group is typically cleaved using a solution of 2% hydrazine monohydrate in an organic solvent like N,N-dimethylformamide (DMF).[1] The reaction is usually carried out at room temperature and can be monitored spectrophotometrically by the release of a chromophoric byproduct at 290 nm.[2] It is crucial not to exceed a 2% hydrazine concentration to avoid potential side reactions like peptide cleavage at glycine residues.[1]
Troubleshooting Guide
Low Conjugation Yield
Q4: I am observing a low yield in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. What are the potential causes and how can I improve the efficiency?
Low yield in CuAAC reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Reagent Concentrations: Ensure the concentrations of your alkyne-containing biomolecule, this compound, copper(I) catalyst, and a copper-chelating ligand are optimized. A common starting point is a slight excess of the biotin-azide reagent.
-
Inefficient Copper(I) Catalyst: The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II).[13]
-
Solution: Always use a freshly prepared solution of a reducing agent like sodium ascorbate to reduce Cu(II) to Cu(I) in situ.[14]
-
-
Protein Damage from Reactive Oxygen Species (ROS): The combination of copper and a reducing agent can generate ROS, which may damage your biomolecule.
-
Incompatible Buffer Conditions: The pH of the reaction buffer can influence the reaction rate.
-
Solution: While the reaction can proceed over a range of pH values, a slightly basic pH (around 7.5-8.5) is often optimal. However, the stability of your biomolecule should be the primary consideration.
-
Experimental Protocol: Optimizing CuAAC Conjugation
This protocol provides a starting point for optimizing the conjugation of this compound to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh for each experiment.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add your alkyne-modified protein to a final concentration of 10-50 µM.
-
Add the this compound stock solution to achieve a 2 to 5-fold molar excess over the protein.
-
Add the THPTA stock solution to a final concentration of 1 mM.
-
Add the CuSO₄ stock solution to a final concentration of 0.5 mM.
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.
-
Vortex the mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Quench the Reaction (Optional):
-
The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper.
-
-
Purification:
-
Remove unreacted this compound and other small molecules using size exclusion chromatography (e.g., a desalting column) or dialysis.[16]
-
Q5: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is inefficient. How can I increase the yield?
SPAAC is advantageous as it avoids the use of a potentially toxic copper catalyst.[8] However, reaction rates can be slower than CuAAC. Here are some troubleshooting tips:
-
Suboptimal Cyclooctyne Partner: The reactivity in SPAAC is driven by the ring strain of the cyclooctyne. Different cyclooctyne derivatives (e.g., DBCO, BCN) have different reaction kinetics.
-
Solution: If possible, consider using a more reactive cyclooctyne derivative.
-
-
Hydrophobicity of Reactants: If both the azide and the cyclooctyne are hydrophobic, their poor solubility in aqueous buffers can limit the reaction rate.
-
Solution: The use of micellar catalysis, by adding surfactants, has been shown to enhance the reaction rate between hydrophobic reactants.[17]
-
-
Side Reactions: Free thiol groups (cysteines) on proteins can react with some cyclooctynes in an azide-independent manner, leading to off-target labeling and reduced yield of the desired product.[18]
-
Solution: Pre-incubate your protein with a thiol-alkylating agent like iodoacetamide (IAM) to block free cysteines before adding the cyclooctyne-containing reagent.[18]
-
Workflow for SPAAC Conjugation
Caption: A simplified workflow for SPAAC conjugation.
Quantification and Purification
Q6: How can I accurately determine the yield of my conjugation reaction?
Accurate quantification is essential to confirm the success of your conjugation.
-
Mass Spectrometry: This is a highly accurate method to determine the degree of labeling. By comparing the mass of the unconjugated biomolecule with the conjugated one, you can determine the number of biotin-azide molecules attached.[19][20][21]
-
Biotin Quantification Assays: Colorimetric assays, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, can be used to estimate the amount of biotin incorporated.
Quantitative Data Summary: Mass Spectrometry Analysis
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Degree of Labeling |
| Unconjugated Protein | 25,000 | 25,002 | - | 0 |
| Conjugated Protein | 25,696 | 25,698 | 696 | 1 |
Note: The mass of this compound is approximately 695.88 Da.
Q7: I am having difficulty removing unreacted this compound after the conjugation reaction. What purification methods are recommended?
Removing excess labeling reagent is crucial for accurate downstream applications.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger biotinylated biomolecule from the smaller, unreacted biotin-azide reagent. Desalting columns are a common choice for this purpose.
-
Dialysis: Dialysis against a large volume of buffer can also be used to remove small molecules, although it may be less efficient and take longer than SEC.
-
Affinity Chromatography: If your protein has a purification tag (e.g., a His-tag), you can use the appropriate affinity resin to bind your protein, wash away the unreacted biotin-azide, and then elute the purified conjugate.[16]
Dde Cleavage
Q8: The cleavage of the Dde group with hydrazine is incomplete. How can I improve the cleavage efficiency?
Incomplete cleavage will result in low recovery of your target molecule from the streptavidin resin.
-
Hydrazine Concentration and Reaction Time: While a 2% hydrazine solution is standard, for stubborn Dde groups, you might need to optimize the reaction time.[1] Some studies suggest that increasing the hydrazine concentration to 4% can lead to near-complete removal, but this should be done with caution due to potential side reactions.[22]
-
Number of Treatments: Repeating the hydrazine treatment multiple times (e.g., 3 x 3 minutes) can improve the overall cleavage efficiency.[1]
-
Alternative Cleavage Reagent: In some cases, a solution of hydroxylamine hydrochloride and imidazole in N-methylpyrrolidone (NMP) can be used as an alternative to hydrazine for Dde removal.[1]
Experimental Protocol: Dde Group Cleavage
This protocol describes the cleavage of the Dde group from a biotinylated molecule immobilized on streptavidin beads.
Materials:
-
Streptavidin beads with bound Dde-biotinylated molecule
-
Hydrazine monohydrate
-
N,N-dimethylformamide (DMF)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer appropriate for your downstream application
Procedure:
-
Prepare Cleavage Solution:
-
Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. Prepare this solution fresh.
-
-
Wash the Beads:
-
Wash the streptavidin beads three times with the wash buffer to remove any non-specifically bound molecules.
-
-
Dde Cleavage:
-
Resuspend the beads in the 2% hydrazine/DMF solution.
-
Incubate at room temperature for 3-5 minutes with gentle mixing.
-
Pellet the beads by centrifugation and carefully collect the supernatant containing your released molecule.
-
Repeat the hydrazine treatment two more times, pooling the supernatants.
-
-
Wash the Beads (Final):
-
Wash the beads with your elution buffer to recover any remaining released molecule and pool with the previous supernatants.
-
-
Sample Preparation for Downstream Analysis:
-
The collected supernatant now contains your molecule of interest with a small molecular fragment left from the Dde group. This sample may need further purification (e.g., dialysis or SEC) to remove the hydrazine and DMF before downstream applications.
-
Logical Relationship of Troubleshooting Low Yield
Caption: A troubleshooting flowchart for low conjugation yield.
References
- 1. peptide.com [peptide.com]
- 2. Bot Detection [iris-biotech.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. jcmarot.com [jcmarot.com]
- 9. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy Biotin-dPEG(R)23-azide [smolecule.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of various spacers between biotin and the phospholipid headgroup on immobilization and sedimentation of biotinylated phospholipid-containing liposomes facilitated by avidin-biotin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 16. Biotinylated Protein Purification [merckmillipore.com]
- 17. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. biotage.com [biotage.com]
Validation & Comparative
A Head-to-Head Comparison of Dde and Disulfide Cleavable Linkers in Bioconjugation
A deep dive into the stability, cleavage mechanisms, and practical applications of two chemically cleavable linkers essential for advanced drug development and research.
In the landscape of bioconjugation, particularly in the development of targeted therapies like antibody-drug conjugates (ADCs), the choice of a cleavable linker is a critical design parameter. An ideal linker must be stable enough to remain intact in systemic circulation, preventing premature release of its payload, yet susceptible to cleavage under specific conditions at the target site. This guide provides a detailed comparison of two important classes of chemically cleavable linkers: the hydrazine-cleavable Dde linker and the reduction-sensitive disulfide linker.
At a Glance: Dde vs. Disulfide Linkers
| Feature | Dde Linker | Disulfide Linker |
| Cleavage Stimulus | Chemical (Hydrazine or Hydroxylamine) | Reduction (High Glutathione levels) |
| Cleavage Location | Exogenous/In vitro | Intracellular (Cytosol) |
| Stability in Circulation | Generally stable under physiological, acidic, and basic conditions. Quantitative half-life data is not readily available in the literature. | Stability is tunable by steric hindrance. Hindered linkers can have a half-life of ~9 days[1]. |
| Release Mechanism | Hydrazinolysis | Thiol-disulfide exchange |
| Key Applications | Affinity purification, reversible protein labeling, solid-phase synthesis. | Antibody-drug conjugates (ADCs), targeted drug delivery. |
Dde (N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-ethyl) Linker
The Dde linker is derived from the Dde protecting group, which is known for its stability under a variety of conditions, including those used in standard peptide synthesis.[2] This stability makes it a useful tool for applications where the bioconjugate must withstand various chemical treatments before the cleavage step is desired.
Chemical Structure and Cleavage Mechanism
The Dde linker's core structure is based on a dimedone moiety. Cleavage is induced by treatment with a buffered aqueous solution of hydrazine or hydroxylamine. This process is a chemical cleavage that is performed exogenously, typically in a laboratory setting to release a captured molecule from a solid support or to remove a temporary tag.
Caption: Workflow of Dde linker cleavage by hydrazine.
Experimental Protocol: Cleavage of a Dde-Linked Bioconjugate
This protocol describes a general method for the cleavage of a Dde linker from a bioconjugate, for example, in the context of releasing a protein from a solid support after affinity purification.
Materials:
-
Dde-linked bioconjugate (e.g., immobilized on beads)
-
Cleavage Buffer: 2% (v/v) hydrazine hydrate in a suitable buffer (e.g., PBS or DMF)
-
Quenching solution (optional, e.g., acetone)
-
Microcentrifuge tubes
-
Pipettes
-
Incubator or shaker
Procedure:
-
Preparation: If the bioconjugate is on a solid support (e.g., agarose beads), wash the beads several times with the buffer used for the cleavage reaction to remove any non-specifically bound molecules.
-
Cleavage Reaction: Add the Cleavage Buffer to the Dde-linked bioconjugate. A typical ratio is 100-500 µL of buffer per 20-50 µL of bead slurry.
-
Incubation: Incubate the reaction mixture at room temperature (or up to 40°C for more robust linkers) for 60 to 90 minutes with gentle shaking.[3] The optimal time and temperature may need to be determined empirically for specific conjugates.
-
Separation: Centrifuge the sample to pellet the solid support (if applicable). Carefully collect the supernatant, which now contains the released biomolecule and/or payload.
-
Quenching (Optional): To stop the reaction and remove excess hydrazine, a quenching agent like acetone can be added to the supernatant.
-
Downstream Processing: The released molecule is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or functional assays.
Disulfide Linker
Disulfide linkers are a cornerstone of modern ADC design due to their unique sensitivity to the intracellular environment.[] They are designed to be stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing environment of the cell's cytoplasm.
Chemical Structure and Cleavage Mechanism
Disulfide linkers contain a disulfide bond (-S-S-) that can be cleaved by reducing agents. The cleavage mechanism in a biological context relies on the significant concentration gradient of glutathione (GSH) between the extracellular space (micromolar range) and the intracellular cytosol (millimolar range).[2] This high intracellular GSH concentration drives the reduction of the disulfide bond, releasing the payload inside the target cell. The stability of the disulfide bond in circulation can be modulated by introducing steric hindrance (e.g., methyl groups) on the carbon atoms adjacent to the disulfide bond.[5]
Caption: Intracellular cleavage of a disulfide linker.
Experimental Protocol: In Vitro Reduction of a Disulfide Linker with TCEP
This protocol provides a method for the in vitro cleavage of a disulfide bond in a bioconjugate using Tris(2-carboxyethyl)phosphine (TCEP), a stable and effective reducing agent.
Materials:
-
Disulfide-linked bioconjugate (e.g., an ADC)
-
Reduction Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
TCEP stock solution (e.g., 10 mM in water)
-
Desalting column or centrifugal filter unit (e.g., 30 kDa MWCO for antibodies)
-
Microcentrifuge tubes
-
Pipettes
-
Incubator
Procedure:
-
Sample Preparation: Prepare the bioconjugate in the Reduction Buffer to a final concentration of 1-10 mg/mL.
-
Addition of TCEP: Add the TCEP stock solution to the bioconjugate solution to achieve a final TCEP concentration of 5-50 mM. A 10-20 molar excess of TCEP over the disulfide bonds is typically sufficient.
-
Reduction Reaction: Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours. The reaction time can be optimized; for many applications, 20-30 minutes at room temperature is sufficient.
-
Removal of TCEP: It is often necessary to remove the excess TCEP and the cleaved linker fragment from the reduced bioconjugate. This can be achieved using a desalting column or by buffer exchange with a centrifugal filter unit, following the manufacturer's instructions.
-
Analysis: The reduced bioconjugate can be analyzed by methods such as HPLC, SDS-PAGE (under non-reducing conditions to observe the separation of cleaved components), or mass spectrometry to confirm the cleavage of the disulfide bond.
Concluding Remarks
The choice between a Dde and a disulfide cleavable linker is fundamentally driven by the intended application. Dde linkers offer robust stability and are ideal for multi-step procedures in a controlled laboratory setting where cleavage is an on-demand, exogenously triggered event. Their primary use is in proteomics and solid-phase synthesis rather than in vivo drug delivery.
Disulfide linkers, in contrast, are designed for the physiological environment, leveraging a natural biological gradient to achieve targeted, intracellular release of a payload. Their tunable stability and proven efficacy in maintaining circulating conjugate integrity while enabling potent cell killing have made them a mainstay in the development of ADCs and other targeted therapies. For researchers and drug developers, a thorough understanding of these linker technologies is paramount to designing effective and safe bioconjugates.
References
Validating Dde Cleavage Efficiency by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals leveraging chemical biology tools, the ability to selectively cleave protecting groups or linkers is paramount. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a widely used protecting group for primary amines, prized for its stability under conditions used for Fmoc and Boc solid-phase peptide synthesis and its selective removal with hydrazine. Validating the efficiency of Dde cleavage is crucial for ensuring the success of downstream applications, and mass spectrometry stands as a definitive analytical tool for this purpose. This guide provides a comparative overview of Dde cleavage validation by mass spectrometry, juxtaposed with alternative cleavable moieties, supported by experimental data and detailed protocols.
Quantitative Comparison of Cleavage Efficiencies
The efficiency of cleavage is a critical parameter when selecting a cleavable linker strategy. The following table summarizes quantitative data on the cleavage efficiency of Dde and compares it with a common alternative, the disulfide linker.
| Cleavable Group | Reagent and Conditions | Cleavage Efficiency (%) | Reference |
| Dde | 2% Hydrazine, Room Temperature | >95 | [1] |
| Disulfide (DS) | 0.5 M Dithiothreitol (DTT), Room Temperature | >98 | [1] |
Note: Cleavage efficiency can be influenced by factors such as the steric hindrance around the cleavage site, solvent accessibility, and the specific reaction conditions (e.g., temperature, reaction time).
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable validation of cleavage efficiency. Below are protocols for Dde cleavage and a selection of alternative methods.
Protocol 1: Dde Cleavage of Peptides for Mass Spectrometry Analysis
This protocol describes the cleavage of a Dde-protected peptide either on-resin or in-solution, followed by preparation for mass spectrometry.
Materials:
-
Dde-protected peptide (on-resin or lyophilized)
-
Cleavage solution: 2% (v/v) hydrazine monohydrate in N,N-dimethylformamide (DMF)
-
Washing solution: DMF
-
Reconstitution solution for MS: 0.1% formic acid in water/acetonitrile (95:5, v/v)
-
C18 desalting spin column
Procedure:
-
On-Resin Cleavage: a. Wash the Dde-protected peptide-resin (approx. 20-50 mg) with DMF (3 x 1 mL). b. Add the 2% hydrazine/DMF solution (1 mL) to the resin and gently agitate at room temperature for 10-15 minutes. c. Repeat the hydrazine treatment two more times. d. Wash the resin thoroughly with DMF (5 x 1 mL). e. Proceed with peptide cleavage from the resin using standard methods (e.g., TFA-based cleavage cocktail).
-
In-Solution Cleavage: a. Dissolve the lyophilized Dde-protected peptide in DMF to a concentration of 1-5 mg/mL. b. Add 2% hydrazine monohydrate to the peptide solution. c. Incubate the reaction at room temperature for 30-60 minutes.
-
Sample Preparation for Mass Spectrometry: a. Following cleavage (and resin removal for on-resin method), remove the solvent under vacuum. b. Desalt the peptide using a C18 spin column according to the manufacturer's instructions. c. Elute the peptide and lyophilize. d. Reconstitute the peptide in the reconstitution solution for MS analysis.
Protocol 2: Disulfide Linker Cleavage using Dithiothreitol (DTT)
Materials:
-
Peptide with a disulfide linker
-
Reduction buffer: 100 mM Ammonium Bicarbonate, pH 8.0
-
DTT solution: 500 mM DTT in water
-
Alkylation solution: 550 mM Iodoacetamide (IAA) in 100 mM Ammonium Bicarbonate
-
Quenching solution: 1 M DTT in water
-
Reconstitution solution for MS: 0.1% formic acid in water/acetonitrile (95:5, v/v)
Procedure:
-
Dissolve the peptide in the reduction buffer.
-
Add DTT solution to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA solution to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 20 minutes.
-
Quench the reaction by adding the quenching solution.
-
Desalt the sample using a C18 spin column and prepare for MS analysis as described in Protocol 1.
Protocol 3: Photocleavable Linker Cleavage
Materials:
-
Peptide with a photocleavable linker (e.g., containing a nitrobenzyl group)
-
UV light source (e.g., 365 nm UV lamp)
-
Appropriate buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the peptide in the appropriate buffer.
-
Place the sample in a UV-transparent vessel (e.g., quartz cuvette).
-
Expose the sample to UV light at the specified wavelength and intensity for the recommended duration (typically 5-30 minutes).
-
Desalt the sample using a C18 spin column and prepare for MS analysis.
Mass Spectrometry Validation Workflow
Mass spectrometry is the gold standard for confirming the successful cleavage of Dde and other linkers. The general workflow involves comparing the mass spectra of the sample before and after the cleavage reaction.
Caption: Workflow for validating Dde cleavage by mass spectrometry.
In the mass spectrometry data analysis, the successful cleavage of the Dde group is confirmed by a characteristic mass shift. The Dde protecting group has a mass of 152.08 Da. Upon cleavage with hydrazine, a remnant with a mass of 71.074 Da may remain on the peptide, which can be set as a variable modification during the database search.[2] The cleavage efficiency is quantified by comparing the peak areas of the uncleaved and cleaved peptide species in the mass chromatogram.
Application in Mapping Protein-Protein Interactions
Dde-based cleavable linkers are valuable tools in chemical proteomics for studying protein-protein interactions. For instance, a trifunctional probe containing a photoreactive group, a Dde-cleavable linker, and a reactive group for peptide conjugation can be used to map the binding site of a peptide to its target protein.[2]
The following diagram illustrates a generalized workflow for using a Dde-based crosslinker to identify kinase-substrate interactions.
Caption: Workflow for kinase-substrate interaction mapping.
Comparison with Alternative Cleavable Linkers
Besides Dde and disulfide linkers, several other classes of cleavable linkers are employed in proteomics and drug development, each with its own advantages and disadvantages.
| Linker Type | Cleavage Stimulus | Advantages | Disadvantages |
| Acid-Labile (e.g., Hydrazone) | Low pH (e.g., endosomes) | Good for targeted drug delivery.[3] | Can be unstable in systemic circulation.[4] |
| Photocleavable (e.g., Nitrobenzyl) | UV Light | High spatial and temporal control of cleavage.[5] | Potential for UV-induced sample damage. |
| Enzyme-Cleavable (e.g., Val-Cit) | Specific proteases (e.g., Cathepsin B) | High specificity for target environment (e.g., lysosomes).[6] | Efficiency depends on enzyme expression and activity. |
| MS-Cleavable (e.g., DSSO) | Collision-Induced Dissociation (CID) | Simplifies data analysis in cross-linking studies.[7] | Requires specific MS instrumentation and software. |
Conclusion
Validating the cleavage efficiency of Dde and other linkers by mass spectrometry is a critical quality control step in many proteomics and drug development workflows. The choice of a cleavable linker should be guided by the specific application, considering factors such as required cleavage efficiency, orthogonality with other chemical modifications, and the conditions under which cleavage should occur. While Dde offers high cleavage efficiency under mild conditions, alternatives such as disulfide, photocleavable, and enzyme-cleavable linkers provide a diverse toolkit for researchers to control the release of molecules of interest with high specificity and efficiency.
References
- 1. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]
- 2. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A crosslinker based on a tethered electrophile for mapping kinase-substrate networks - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dde Biotin-PEG4-Azide for Chemoproteomic Applications in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of chemoproteomics, the ability to specifically label, enrich, and identify proteins of interest from complex cell lysates is paramount. Dde Biotin-PEG4-Azide has emerged as a valuable tool for these applications, offering a cleavable linker that facilitates the mild elution of captured proteins, a critical step for downstream mass spectrometry analysis. This guide provides an objective comparison of this compound with other commonly used cleavable biotin azide reagents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to this compound
This compound is a trifunctional molecule designed for two-step labeling strategies in chemoproteomics.[1] Its key features include:
-
An azide group: This functional group enables covalent attachment to alkyne-modified biomolecules via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[2]
-
A biotin moiety: This provides a high-affinity handle for the enrichment of labeled proteins using streptavidin-based affinity purification.
-
A Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) linker: This hydrazine-sensitive linker allows for the cleavage and release of captured proteins under mild conditions, leaving the biotin tag behind on the affinity resin.[3][4]
-
A PEG4 spacer: The polyethylene glycol spacer enhances the water solubility of the reagent and minimizes steric hindrance between the biotin moiety and the captured protein, improving binding to streptavidin.[5]
Performance Comparison of Cleavable Biotin Azide Probes
The selection of a cleavable biotin probe significantly impacts the efficiency of protein enrichment and the quality of downstream mass spectrometry data. While direct head-to-head comparisons of all commercially available probes in a single study are limited, data from various studies provide valuable insights into their relative performance.
Table 1: Comparison of Common Cleavable Biotin Azide Linkers
| Feature | Dde (Hydrazine-cleavable) | Diazo (Dithionite-cleavable) | PC (Photocleavable) | DADPS (Acid-cleavable) |
| Cleavage Condition | 2% Hydrazine in aqueous buffer[3][4] | Sodium dithionite (e.g., 50-300 mM)[6] | UV light (e.g., 365 nm)[7] | Mild acid (e.g., 1-10% Formic Acid)[8] |
| Cleavage Efficiency | >95%[9] | Variable, can be incomplete[6] | Typically >90%[7] | >98%[8] |
| Cleavage Mildness | Mild, but hydrazine can be toxic and may have side reactions.[1] | Mild, but dithionite can reduce other cellular components.[6] | Very mild, reagent-free.[7] | Very mild, compatible with most downstream applications.[8] |
| Residual Mass Tag | Small (e.g., C3H8N4)[10] | Aniline derivative[6] | Small molecular fragment[7] | Small hydroxyl moiety (143 Da)[8] |
| Reported Peptide IDs | Good | Moderate | Moderate | High[11][12] |
| Enrichment Efficiency | Good | Moderate to Good[6] | Good | Very High[11] |
Note: The performance data, particularly for peptide identifications and enrichment efficiency, is based on studies comparing linker types rather than the specific commercially available reagents. The "Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics" study, for instance, provides extensive quantitative data on a hydrazine-cleavable linker that serves as a strong proxy for the performance of Dde-based linkers.[11]
Experimental Protocols
Detailed and optimized protocols are crucial for successful chemoproteomic experiments. Below are representative protocols for the use of this compound in cell lysates.
Cell Lysate Preparation
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
Click Chemistry Labeling of Alkyne-Modified Proteins
This protocol assumes that the target proteins have been metabolically, enzymatically, or chemically labeled with an alkyne-containing probe.
-
To 1 mg of protein lysate in a microcentrifuge tube, add this compound to a final concentration of 50-100 µM.
-
Add a freshly prepared click chemistry reaction cocktail. For a 1 mL final reaction volume, this typically includes:
-
1 mM CuSO4
-
1 mM TCEP (tris(2-carboxyethyl)phosphine) or 5 mM sodium ascorbate (freshly prepared)
-
100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or other copper-chelating ligand.
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
Enrichment of Biotinylated Proteins
-
Add streptavidin-conjugated magnetic beads to the reaction mixture. The amount of beads should be optimized based on the expected amount of biotinylated protein.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
Place the tube on a magnetic stand to capture the beads.
-
Remove the supernatant and wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high-salt buffer, urea-containing buffer, and PBS).
Cleavage and Elution of Captured Proteins
-
Resuspend the washed beads in a solution of 2% hydrazine in PBS.
-
Incubate for 1-2 hours at 37°C with gentle shaking.[9]
-
Place the tube on a magnetic stand and collect the supernatant containing the eluted proteins.
-
The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or preparation for mass spectrometry.
Visualizing the Workflow and Chemical Principles
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying chemical reactions.
Caption: A streamlined workflow for the enrichment of alkyne-labeled proteins.
Caption: Hydrazine-mediated cleavage of the Dde linker.
Caption: Isolating a modified kinase from a signaling cascade.
Conclusion
This compound is a robust and versatile tool for the enrichment of specific protein populations from complex cell lysates. Its primary advantage lies in the hydrazine-mediated cleavage of the Dde linker, which allows for the efficient and mild release of captured proteins, a crucial feature for successful downstream mass spectrometry analysis. While other cleavable linkers, such as the acid-labile DADPS, may offer superior performance in terms of the number of identified peptides in some experimental setups, the choice of the optimal reagent will depend on the specific requirements of the study, including the stability of the target proteins and the desired downstream applications.[8][11] This guide provides the necessary information for researchers to make an informed decision and to design and execute successful chemoproteomic experiments.
References
- 1. peptide.com [peptide.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
A Researcher's Guide to Selecting the Optimal PEG Spacer Length for Biotinylation
For researchers, scientists, and drug development professionals, the efficiency of biotinylation is paramount for the success of numerous applications, from immunoassays to drug delivery. The length of the polyethylene glycol (PEG) spacer arm in a biotinylation reagent plays a critical, yet often overlooked, role in the performance of these assays. This guide provides an objective comparison of different PEG spacer lengths, supported by experimental data, to aid in the selection of the most appropriate reagent for your specific needs.
The addition of a PEG spacer to a biotin molecule enhances its water solubility and reduces steric hindrance, thereby improving the accessibility of the biotin to its binding partner, streptavidin or avidin.[1] The flexibility of the PEG chain allows the biotin to orient itself optimally within the binding pocket of streptavidin.[2] However, the length of this spacer can significantly impact binding kinetics and overall assay performance.
Comparison of PEG Spacer Lengths: A Data-Driven Approach
The optimal PEG spacer length is often a balance between minimizing steric hindrance and maintaining favorable binding kinetics. While longer spacers can more effectively overcome steric barriers, they may also introduce excessive flexibility, which can sometimes be detrimental to binding efficiency.
A study comparing bombesin antagonists with different oligoethyleneglycol spacers (dPEGx, where x=2, 4, 6, and 12) provides insight into the effect of spacer length on binding affinity, represented by IC50 values.[3] While not a direct measure of the biotin-streptavidin interaction, these findings illustrate a common trend where an optimal spacer length exists.
| Spacer | Number of PEG Units | IC50 (nM)[3] |
| dPEG2 | 2 | 3.1 ± 0.2 |
| dPEG3 | 3 | 3.9 ± 0.3[4] |
| dPEG4 | 4 | 5.4 ± 0.4 |
| dPEG6 | 6 | 5.8 ± 0.3 |
Note: The IC50 values are for the binding of bombesin antagonists to their receptor and are presented here to illustrate the principle of an optimal spacer length.
Another study using silicon nanowire biosensors to investigate the biotin-streptavidin interaction with a NHS-PEG4-biotin linker reported the following kinetic constants:[5]
| Spacer | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (M) |
| PEG4 | 1.8 x 10⁶ | 3.1 x 10⁻⁵ | 1.7 x 10⁻¹¹ |
Qualitative studies have consistently shown that increasing the spacer arm length generally leads to a better dose-response curve in biotin assays, suggesting that longer spacers are more effective at overcoming the steric hindrance of large enzyme-labeled streptavidin complexes.[6] However, it has also been observed that the amount of specifically adsorbed streptavidin can decrease with an increase in spacer thickness in some contexts.[7]
Key Considerations for Spacer Length Selection
-
Steric Hindrance: For large target molecules or when biotin is conjugated in a sterically hindered position, a longer PEG spacer is generally recommended to allow the biotin to extend beyond the molecular surface and become accessible to streptavidin.[6]
-
Solubility: Longer PEG chains increase the hydrophilicity and water solubility of the biotinylated molecule.[1]
-
Application: The specific application will dictate the optimal spacer length. For example, in applications requiring the formation of a bridge between two molecules, a longer and more flexible spacer might be advantageous.[8] Conversely, for applications where precise positioning is critical, a shorter, more rigid spacer may be preferred.
-
Binding Kinetics: As shown in the data, spacer length can influence both the association and dissociation rates of the biotin-streptavidin interaction. The ideal kinetics will depend on the requirements of the assay (e.g., rapid binding for a diagnostic test versus stable binding for an immobilization application).
Experimental Protocols
Protocol 1: Quantification of Biotinylation using the HABA Assay
The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common method for determining the degree of biotinylation. HABA binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.
Materials:
-
HABA/Avidin solution
-
Biotinylated sample (protein, antibody, etc.)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare a HABA/Avidin standard curve: Prepare a series of known concentrations of free biotin in PBS.
-
Sample Preparation: Ensure the biotinylated sample is in PBS. If the sample is in a different buffer, it may need to be exchanged.
-
Assay:
-
Pipette 150 µL of the HABA/Avidin solution into each well of a 96-well microplate.
-
Add 50 µL of the biotin standards and the biotinylated sample to separate wells.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance of each well at 500 nm.
-
Calculation:
-
Subtract the absorbance of the biotin standards from the absorbance of the HABA/Avidin solution alone to generate a standard curve.
-
Determine the concentration of biotin in the sample by interpolating its absorbance value on the standard curve.
-
The molar ratio of biotin to protein can be calculated by dividing the molar concentration of biotin by the molar concentration of the protein.
-
Visualizing the Impact of PEG Spacer Length
The following diagrams illustrate the conceptual difference between short and long PEG spacers in biotinylation and a typical experimental workflow for comparing them.
Caption: Impact of PEG spacer length on streptavidin binding.
Caption: Experimental workflow for comparing PEG spacer lengths.
By carefully considering the factors outlined in this guide and utilizing the provided experimental framework, researchers can confidently select the optimal PEG spacer length for their biotinylation needs, leading to more robust and reliable experimental outcomes.
References
- 1. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 2. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin [mdpi.com]
- 5. Quantification of the affinities and kinetics of protein interactions using silicon nanowire biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Hydrazine-Free Dde Group Removal
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial tool in modern peptide chemistry, enabling the orthogonal protection of amine functionalities. It is widely used for synthesizing complex peptides, including branched, cyclic, and site-specifically modified molecules. The standard method for Dde removal involves treatment with 2% hydrazine in N,N-dimethylformamide (DMF)[1][2]. However, the high toxicity and potential instability of hydrazine have prompted researchers to seek safer and more efficient alternatives.
This guide provides an objective comparison between the traditional hydrazine-based method and the leading hydrazine-free alternative, hydroxylamine, supported by experimental data and detailed protocols.
Comparative Performance of Deprotection Reagents
The choice of deprotection reagent significantly impacts reaction efficiency, orthogonality with other protecting groups, and the final peptide purity. While hydrazine is effective, its primary drawback is its lack of orthogonality with the Fmoc group, necessitating N-terminal Boc protection if selective side-chain deprotection is required[1]. Furthermore, incomplete removal of the more sterically hindered ivDde variant is a common issue[3][4].
Hydroxylamine has emerged as a superior alternative, offering complete orthogonality to the Fmoc/tBu strategy, allowing for Dde removal without affecting other standard protecting groups[1].
Table 1: Quantitative Comparison of Dde Deprotection Methods
| Method | Reagent & Conditions | Typical Reaction Time | Efficiency & Remarks | Key Feature | Potential Side Reactions |
| Standard | 2-4% Hydrazine monohydrate in DMF | 3 x 3 minutes | Effective for Dde.[1] Incomplete removal of ivDde is common; increasing concentration to 4% can improve results.[3][5] | Well-established and fast. | Removes Fmoc groups.[1] Concentrations >2% can cause peptide cleavage at Glycine and conversion of Arginine to Ornithine.[1] |
| Alternative | 10% Hydroxylamine HCl / 7.5% Imidazole in NMP | 30 - 60 minutes | Provides complete Dde removal. | Fully orthogonal to Fmoc protecting groups.[1] | Longer reaction times compared to hydrazine. |
Experimental Protocols
Detailed methodologies are critical for reproducible results. The following protocols are based on established literature procedures.
Protocol 1: Standard Dde Removal with Hydrazine
This protocol is suitable for peptides where the N-terminal amine is protected by a Boc group.
-
Preparation: Prepare a fresh solution of 2% hydrazine monohydrate (v/v) in DMF. Prepare approximately 75 mL of solution per gram of peptide-resin[1].
-
Resin Treatment: Place the Dde-protected peptidyl-resin in a suitable reaction vessel. Add the 2% hydrazine solution (approximately 25 mL per gram of resin)[1].
-
Reaction: Stopper the vessel and allow the mixture to stand at room temperature for 3 minutes[1].
-
Filtration & Repetition: Filter the resin and repeat the hydrazine treatment (Step 2 & 3) two more times to ensure complete removal[1].
-
Washing: Wash the deprotected peptidyl-resin thoroughly with DMF (at least 3 times) to remove residual reagents and the cleaved protecting group by-product[1]. The resin is now ready for subsequent modification.
Protocol 2: Orthogonal Dde Removal with Hydroxylamine
This protocol is ideal for selectively removing the Dde group while leaving Fmoc and other acid-labile protecting groups intact.
-
Preparation: Prepare a deprotection solution by dissolving hydroxylamine hydrochloride (1 equivalent based on resin Dde content) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP). Use approximately 10 mL of NMP per gram of peptide-resin[1].
-
Resin Treatment: Add the prepared hydroxylamine solution to the peptidyl-resin in a reaction vessel.
-
Reaction: Gently agitate or shake the mixture at room temperature for 30 to 60 minutes[1].
-
Filtration & Washing: Filter the resin and wash thoroughly with DMF (3 times) to remove all soluble reagents[1]. The resin is now ready for further elaboration with the N-terminal Fmoc group still in place.
Workflow and Mechanism Visualizations
The following diagrams illustrate the general workflow for Dde deprotection and the underlying chemical logic.
Caption: General experimental workflow for Dde group removal from a solid-phase support.
Caption: Simplified mechanism showing nucleophilic cleavage of the Dde group.
References
A Researcher's Guide to LC-MS Analysis of Dde-Cleaved Peptides: A Comparative Overview
For researchers in proteomics and drug development, the selective removal of protecting groups from peptides is a critical step. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a frequently used protecting group for primary amines, particularly the side chain of lysine. Its removal, typically achieved using hydrazine or hydroxylamine, is a key reaction that enables site-specific modifications of peptides. Subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) is essential for verifying the completeness of the cleavage reaction, identifying potential side products, and quantifying the final peptide product.
This guide provides a comparative overview of the two most common methods for Dde cleavage—hydrazine and hydroxylamine treatment—followed by LC-MS analysis. It is intended to help researchers, scientists, and drug development professionals make informed decisions about the most suitable method for their specific application by providing available experimental data and detailed protocols.
Performance Comparison: Hydrazine vs. Hydroxylamine for Dde Cleavage
The choice between hydrazine and hydroxylamine for Dde deprotection can significantly impact the yield and purity of the final peptide. While both reagents are effective, they present different advantages and disadvantages in terms of cleavage efficiency, potential for side reactions, and compatibility with other protecting groups.
| Parameter | Hydrazine (2% in DMF) | Hydroxylamine (Hydroxylamine HCl/Imidazole in NMP) | Key Considerations |
| Cleavage Efficiency | >95% reported for Dde group removal. | High (quantitative data for Dde cleavage is limited, but a 95% yield has been reported for Asn-Gly bond cleavage under specific conditions).[1] | Hydrazine is well-established for high-efficiency Dde cleavage. Quantitative data for hydroxylamine in the context of Dde removal is less prevalent in the literature. |
| Reported Side Reactions | - Peptide bond cleavage, predominantly at Gly-Xaa, Xaa-Gly, Asn-Xaa, and Xaa-Ser bonds.[2]- Conversion of arginine to ornithine, particularly at hydrazine concentrations exceeding 2%.[3]- Can also remove Fmoc protecting groups.[3] | - Generally considered milder and more orthogonal to Fmoc protecting groups.- Potential for modifications on certain amino acids, though specific data on Dde-cleaved peptides is scarce. | Hydrazine's potential for side reactions necessitates careful control of concentration and reaction time. Hydroxylamine is favored when Fmoc group preservation is critical. |
| Orthogonality to Fmoc Group | Not orthogonal; will also cleave Fmoc groups.[3] | Fully orthogonal; selectively removes Dde in the presence of Fmoc. | This is a critical distinction. For synthetic strategies requiring the retention of the Fmoc group, hydroxylamine is the superior choice. |
| LC-MS Analysis Impact | Dde-cleaved peptides show retention times nearly identical to their unmodified counterparts, simplifying chromatographic analysis.[4] | Can improve the ionization efficiency of certain molecules, potentially enhancing MS signal.[5] | Both methods are compatible with standard reversed-phase LC-MS analysis. The choice of cleavage reagent is unlikely to necessitate major changes in the LC-MS method itself. |
Experimental Protocols
Detailed methodologies for Dde cleavage and subsequent LC-MS analysis are crucial for reproducible results. Below are protocols for both hydrazine and hydroxylamine-mediated deprotection.
Protocol 1: Dde Cleavage with Hydrazine
This protocol is adapted from established methods for the removal of the Dde protecting group from peptides.
Materials:
-
Dde-protected peptide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Trifluoroacetic acid (TFA) for quenching (optional)
-
Solvents for solid-phase extraction (SPE) or HPLC purification (e.g., water, acetonitrile, formic acid)
Procedure:
-
Preparation of Cleavage Reagent: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF. It is critical not to exceed this concentration to minimize side reactions.[3]
-
Cleavage Reaction:
-
For peptides on solid support: Add the 2% hydrazine/DMF solution to the resin-bound peptide and gently agitate at room temperature. The reaction is typically complete within 3-10 minutes. Repeat the treatment two more times.
-
For peptides in solution: Add the 2% hydrazine/DMF solution to the peptide solution. The reaction time may vary depending on the peptide sequence and should be optimized (e.g., 30-60 minutes at room temperature).
-
-
Quenching (Optional): The reaction can be quenched by the addition of a small amount of TFA.
-
Sample Preparation for LC-MS:
-
For peptides on solid support: Wash the resin thoroughly with DMF and then with a solvent compatible with your downstream purification, such as dichloromethane (DCM), followed by drying. Cleave the peptide from the resin using standard procedures (e.g., TFA cleavage cocktail).
-
For peptides in solution: Remove the DMF and excess hydrazine under vacuum. The crude peptide can then be purified using solid-phase extraction (SPE) or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
LC-MS Analysis: Reconstitute the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) for LC-MS analysis.
Protocol 2: Dde Cleavage with Hydroxylamine
This protocol is particularly useful when orthogonality to the Fmoc protecting group is required.
Materials:
-
Dde-protected peptide (with or without Fmoc protection)
-
N-Methyl-2-pyrrolidone (NMP)
-
Hydroxylamine hydrochloride
-
Imidazole
-
Solvents for SPE or HPLC purification
Procedure:
-
Preparation of Cleavage Reagent: Prepare a solution of hydroxylamine hydrochloride (e.g., 0.1 M) and imidazole (e.g., 0.075 M) in NMP. The exact concentrations may require optimization.
-
Cleavage Reaction:
-
For peptides on solid support: Add the hydroxylamine/imidazole/NMP solution to the resin-bound peptide and agitate at room temperature for 30-60 minutes.
-
For peptides in solution: Add the cleavage reagent to the peptide solution and incubate at room temperature. Monitor the reaction progress by LC-MS.
-
-
Sample Preparation for LC-MS:
-
For peptides on solid support: Wash the resin extensively with NMP and DCM, then proceed with further synthesis or cleavage from the resin.
-
For peptides in solution: Remove the NMP under vacuum and purify the peptide using SPE or RP-HPLC.
-
-
LC-MS Analysis: Reconstitute the purified peptide in a suitable solvent for LC-MS analysis.
LC-MS Parameters for Dde-Cleaved Peptide Analysis
A general LC-MS method suitable for the analysis of Dde-cleaved peptides is outlined below. Optimization will be necessary based on the specific peptide's properties and the instrumentation available.
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10-30 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 30-50 °C |
| MS Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Analyzer | High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) |
| Scan Mode | Full MS scan followed by data-dependent MS/MS of the most abundant ions |
| Collision Energy | Optimized for the specific peptide |
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the experimental workflows for Dde cleavage and subsequent LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical modification of peptides by hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Biocompatibility of Dde Biotin-PEG4-Azide: A Comparative Guide
In the realm of bioconjugation and proteomics, the choice of a biotinylation reagent is critical, not only for the efficiency of labeling and purification but also for the biological integrity of the system under study. Dde Biotin-PEG4-Azide has emerged as a valuable tool due to its cleavable nature, allowing for the gentle release of biotinylated molecules. However, its biocompatibility profile, a paramount concern in biological research and drug development, warrants a thorough evaluation. This guide provides a comparative analysis of this compound with alternative biotinylation reagents, supported by available data and established experimental protocols.
Introduction to this compound
This compound is a biotinylation reagent featuring a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group. This group can be cleaved under mild conditions using hydrazine, releasing the biotinylated molecule from its streptavidin-bound state. The PEG4 (polyethylene glycol) linker enhances solubility and reduces steric hindrance. The azide group allows for its conjugation to alkyne-modified molecules via click chemistry. While the cleavable nature is advantageous for certain applications, the biocompatibility of the parent molecule and its cleavage byproducts is a critical consideration.
Comparative Analysis of Biotinylation Reagents
The biocompatibility of a biotinylation reagent is influenced by its constituent parts: the biotin moiety, the linker, any protecting groups, and the reagents required for cleavage. Here, we compare this compound with a non-cleavable alternative and other cleavable options.
Table 1: Comparison of Biotinylation Reagent Properties
| Feature | This compound | Biotin-PEG-Azide (Non-Cleavable) | Disulfide-Cleavable Biotin-Azide | Ester-Based Cleavable Biotin-Azide |
| Cleavability | Yes (Hydrazine) | No | Yes (Reducing agents, e.g., DTT) | Yes (Esterases, pH change) |
| Cleavage Condition | Mild (2% hydrazine) | N/A | Mild (physiological reducing conditions) | Enzymatic or pH-dependent |
| Potential Cytotoxicity of Reagent | Data not available | Generally low | Generally low[] | Generally low[2] |
| Potential Cytotoxicity of Cleavage Byproducts | High (Hydrazine is toxic)[3][4][5][6] | N/A | Low (endogenous reducing agents)[] | Low (depends on specific ester chemistry)[2][7] |
| Inferred Immunogenicity | Low (PEG linker)[8][9] | Low (PEG linker)[8][10][9] | Low[] | Low[2] |
| In Vivo Stability | Data not available | Generally stable[11] | Stable in circulation, cleaves intracellularly[][] | Stability can be variable in plasma[2][7] |
This compound: The Cleavage Conundrum
The primary biocompatibility concern with this compound lies in its cleavage mechanism. The use of hydrazine, even at low concentrations, introduces a cytotoxic and potentially carcinogenic agent into the biological system[3][4][5][6]. While the Dde group itself has been used in peptide synthesis, its direct cytotoxicity has not been extensively studied[13][14]. The PEG linker is generally considered to enhance biocompatibility by reducing immunogenicity[8][10][9].
Biotin-PEG-Azide (Non-Cleavable): The Stable Alternative
Non-cleavable Biotin-PEG-Azide represents a highly biocompatible option for applications where release of the biotinylated molecule is not required. Its biocompatibility is primarily attributed to the well-established safety profile of the PEG linker[11]. The lack of a cleavage step eliminates concerns about the toxicity of additional reagents.
Disulfide-Cleavable Biotin-Azide: Redox-Sensitive Release
Disulfide-based cleavable linkers offer a biocompatible cleavage mechanism that relies on the reducing environment found inside cells, rich in glutathione[][]. This allows for intracellular release of the biotinylated molecule while maintaining stability in the bloodstream. This makes them a suitable alternative for applications requiring intracellular cleavage without the use of toxic reagents.
Ester-Based Cleavable Biotin-Azide: Enzymatic Lability
Ester-based linkers can be designed to be cleaved by intracellular esterases or changes in pH[2][7][15]. While generally considered biocompatible, their stability in plasma can be variable, potentially leading to premature cleavage[2][7].
Experimental Protocols for Biocompatibility Assessment
To rigorously evaluate the biocompatibility of this compound and its alternatives, a series of standardized in vitro and in vivo assays should be performed.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is quantified, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the biotinylation reagents (this compound, Biotin-PEG-Azide, and their respective cleavage products) in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Immunogenicity Assay (ELISA for Anti-PEG Antibodies)
This assay detects the presence of antibodies against the PEG component of the biotinylation reagent.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify antibodies in a sample.
Protocol:
-
Coating: Coat the wells of a 96-well plate with the PEGylated biotin reagent and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum samples from animals immunized with the biotinylation reagent to the wells and incubate for 2 hours at room temperature. Include positive and negative control sera.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance values of the test samples to the controls to determine the presence and titer of anti-PEG antibodies.
Visualizing Biocompatibility Evaluation and Cellular Impact
To better understand the experimental process and potential cellular consequences of using these reagents, the following diagrams are provided.
Caption: Experimental workflow for evaluating biocompatibility.
Caption: Hypothetical signaling pathway of hydrazine-induced cytotoxicity.
Caption: Factors influencing the biocompatibility of biotinylation reagents.
Conclusion
The selection of a biotinylation reagent requires a careful balance between experimental needs and potential biological consequences. While this compound offers the advantage of cleavability, the inherent toxicity of its hydrazine-based cleavage mechanism presents a significant biocompatibility concern. For applications where cell viability and biological integrity are paramount, non-cleavable alternatives like Biotin-PEG-Azide or cleavable reagents with more biocompatible release mechanisms, such as those based on disulfide bonds, should be strongly considered. When the use of this compound is unavoidable, rigorous cytotoxicity testing is essential to determine safe concentration limits and potential impacts on the experimental system. Further research is needed to develop cleavable biotinylation reagents with highly efficient and non-toxic release mechanisms to meet the growing demands of advanced biological and therapeutic research.
References
- 2. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 3. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdsearchlight.com [mdsearchlight.com]
- 7. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vectorlabs.com [vectorlabs.com]
- 13. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bot Detection [iris-biotech.de]
- 15. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
Safety Operating Guide
Proper Disposal of Dde Biotin-PEG4-Azide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential procedural guidance for the proper disposal of Dde Biotin-PEG4-Azide, a reagent used in bioconjugation and click chemistry.
While the Safety Data Sheet (SDS) for this compound may classify it as not a hazardous substance or mixture, it is crucial to recognize that organic azides as a class of compounds can be potentially explosive and reactive under certain conditions.[1] Therefore, adherence to stringent disposal protocols is essential. The following procedures are based on general safety guidelines for handling organic azides in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood.
Key Chemical Incompatibilities:
-
Acids: Avoid mixing with acidic solutions, as this can lead to the formation of highly toxic and explosive hydrazoic acid.[1]
-
Metals: Do not allow contact with metals, particularly heavy metals, as this can form unstable and explosive metal azides.[1] Use only glass or plastic spatulas and containers for handling.[2]
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane or chloroform in the disposal process, as they can react to form extremely unstable compounds.[1]
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the safe disposal of small quantities of this compound typically used in a research laboratory.
1. Waste Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, microfuge tubes), and solutions, must be collected in a dedicated and clearly labeled hazardous waste container.[1]
-
The container should be made of glass or a compatible plastic and have a secure screw-top cap.
-
Label the container clearly as "Organic Azide Waste" and list the specific contents, including this compound and any solvents.
2. Spill Management:
-
In the event of a small spill within the fume hood, absorb the material with a non-reactive absorbent material such as vermiculite or sand.
-
Gently sweep the absorbed material into the designated organic azide waste container.
-
Decontaminate the spill area by wiping it down with alcohol.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
3. Final Disposal:
-
Do not dispose of this compound or its waste down the drain.[2]
-
The collected organic azide waste must be disposed of through your institution's official hazardous waste management program. Consult with your Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
For larger quantities or bulk disposal, engaging a professional hazardous waste disposal company is the recommended and safest approach.[3]
Experimental Protocol for Inactivation (for experienced personnel only)
For laboratories with the appropriate expertise and safety infrastructure, chemical inactivation of the azide group to a more stable amine can be considered prior to disposal. This process should only be undertaken by personnel thoroughly familiar with the reaction and its potential hazards.
Materials:
-
This compound waste solution
-
Triphenylphosphine (PPh3)
-
An appropriate solvent in which both the azide and PPh3 are soluble (e.g., THF, Dioxane)
-
Water
Procedure (Staudinger Reduction):
-
In a chemical fume hood, to the solution of this compound, add a stoichiometric excess (at least 1.1 equivalents) of triphenylphosphine.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques to confirm the disappearance of the azide.
-
Upon completion, add water to the reaction mixture to hydrolyze the resulting aza-ylide to the corresponding amine and triphenylphosphine oxide.
-
The resulting mixture, now containing the more stable amine derivative, should still be collected as hazardous waste and disposed of through your institution's EHS program.
This inactivation step reduces the inherent risk associated with the azide functional group, but the resulting waste must still be handled as chemical waste.
Below is a flowchart visualizing the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Dde Biotin-PEG4-Azide
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling Dde Biotin-PEG4-Azide. The following procedures are designed to ensure safe laboratory practices and mitigate potential risks associated with this chemical.
Hazard Identification and Classification
While the Safety Data Sheet (SDS) for this compound may classify it as a non-hazardous substance, it contains an azide functional group. Organic azides are a class of compounds known to be potentially explosive, particularly those with a low carbon-to-nitrogen ratio. Therefore, it is prudent to handle this compound with a higher degree of caution than a typical non-hazardous chemical.
| Hazard Classification | Description |
| Physical Hazards | Organic azides can be energetic materials and may decompose explosively under certain conditions (e.g., heat, light, pressure, shock).[1] Low molecular weight azides and those with high nitrogen content pose a greater risk.[1] |
| Health Hazards | The azide ion is toxic and has a toxicity similar to the cyanide ion.[1] While this compound has a high molecular weight, which generally reduces its risk, inhalation, ingestion, or skin contact should be avoided.[1][2] |
| Environmental Hazards | Spills should be prevented from entering drains or water courses.[2] Azide solutions should not be disposed of down the drain as they can react with lead or copper pipes to form highly explosive metal azides.[3] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound. The following table outlines the minimum recommended PPE.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or splash goggles. | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact.[4] |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | A fume hood provides adequate ventilation. |
For reactions involving heating or other potential energy inputs, or when working with larger quantities, the use of a blast shield is recommended as an additional precaution.[5][6]
Handling and Storage Protocols
Safe Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
